TAS-120
Description
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
TAS-120; TAS120; TAS120.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Futibatinib (TAS-120) in FGFR2-Fusion Cholangiocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (formerly TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] It has received accelerated approval for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[3] This guide provides a detailed technical overview of the mechanism of action of futibatinib in the context of FGFR2-fusion cholangiocarcinoma, supported by preclinical and clinical data. It is intended for an audience with a background in oncology, molecular biology, and drug development.
Introduction to FGFR2 Fusions in Cholangiocarcinoma
Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and differentiation.[4] In a subset of intrahepatic cholangiocarcinoma, chromosomal rearrangements lead to the formation of fusion proteins where the N-terminal portion of FGFR2 is fused to a partner protein. These fusion events, occurring in 10-20% of iCCA cases, result in ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain.[4][5] This aberrant signaling drives oncogenesis and creates a dependency on the FGFR2 pathway for tumor cell survival and growth, making it an attractive therapeutic target.[4]
Molecular Mechanism of Action of Futibatinib
Futibatinib's unique mechanism of action lies in its ability to irreversibly bind to the FGFR kinase domain.
Covalent and Irreversible Inhibition
Unlike ATP-competitive inhibitors that bind reversibly, futibatinib forms a covalent bond with a highly conserved cysteine residue (Cys491) located in the P-loop of the ATP-binding pocket of FGFR2.[3] This irreversible binding leads to sustained inhibition of the receptor's kinase activity, even after the drug has been cleared from circulation.[6] This mode of action contributes to its high potency and its ability to overcome certain resistance mutations that affect the binding of reversible inhibitors.[7][8]
Inhibition of Downstream Signaling Pathways
The constitutive activation of FGFR2 fusion proteins leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival. Futibatinib effectively blocks this cascade. Upon binding to the FGFR2 kinase domain, futibatinib prevents the autophosphorylation of the receptor, thereby inhibiting the activation of key downstream signaling pathways, including:[2][4]
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: Futibatinib treatment leads to a dose-dependent decrease in the phosphorylation of ERK, a critical component of the MAPK pathway that regulates cell cycle progression.[2]
-
Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR2 by futibatinib significantly reduces the phosphorylation of AKT, a central node in the PI3K-AKT pathway that governs cell survival and apoptosis.[2]
-
Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also suppressed by futibatinib, which in turn affects intracellular calcium signaling and cell motility.[4]
By blocking these critical signaling networks, futibatinib effectively abrogates the pro-oncogenic signals emanating from the FGFR2 fusion protein, leading to cell cycle arrest and apoptosis in tumor cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Futibatinib (TAS-120): A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] It is designed to covalently bind to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][3][4] This technical guide provides an in-depth analysis of the kinase selectivity profile of futibatinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Quantitative Kinase Inhibition Profile
Futibatinib demonstrates high potency and selectivity for the FGFR family of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of futibatinib against the four FGFR isoforms.
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 ± 0.4[5][6], 3.9[2] |
| FGFR2 | 1.4 ± 0.3[5][6], 1.3[2] |
| FGFR3 | 1.6 ± 0.1[5][6], 1.6[2] |
| FGFR4 | 3.7 ± 0.4[5][6], 8.3[2] |
Note: IC50 values can vary slightly depending on the specific assay conditions and recombinant protein constructs used.
To assess the broader selectivity of futibatinib, it has been screened against large panels of human kinases. In one study, futibatinib was tested at a concentration of 100 nM (approximately 50 times the IC50 for FGFR2/3) against a panel of 296 human kinases.[3][5][6] The results highlighted its high selectivity for FGFRs, with only a few other kinases showing significant inhibition.[3][5][6] Another screen against 387 kinases also confirmed the high selectivity of futibatinib.[7]
| Off-Target Kinase | % Inhibition at 100 nM Futibatinib | Kinase Family |
| RET (S891A mutant) | 85.7%[3][5][6] | Receptor Tyrosine Kinase |
| MAPKAPK2 | 54.3%[3][5][6] | CAMK |
| CK1α | 50.7%[3][5][6] | CK1 |
| MAPK12 | 69%[7] | CMGC |
| INSR (Insulin Receptor) | 55%[7] | Receptor Tyrosine Kinase |
It is important to note that while MAPK12 and INSR were identified as potential off-targets in one screening assay, subsequent cell-free enzymatic assays indicated that the inhibition of these kinases by futibatinib was limited.[3][7]
Experimental Protocols
The determination of the kinase selectivity profile of futibatinib involves robust in vitro biochemical assays. The following is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a panel of kinases.
Materials:
-
Recombinant human kinase domains (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]
-
Adenosine triphosphate (ATP)
-
Appropriate peptide substrate for each kinase
-
Futibatinib (this compound), serially diluted in Dimethyl Sulfoxide (DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[1][8]
Procedure:
-
A reaction mixture is prepared containing the recombinant kinase enzyme, kinase buffer, and the specific peptide substrate in a 384-well plate.[1]
-
Serial dilutions of futibatinib or a vehicle control (DMSO) are added to the reaction mixture.[1][8]
-
The kinase reaction is initiated by the addition of a predetermined concentration of ATP.[1][8]
-
The reaction is incubated at room temperature for a specified duration, typically 60 minutes.[1][8]
-
The reaction is stopped, and the kinase activity is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a kinase detection reagent that converts the generated ADP to ATP, producing a luminescent signal.[1][8]
-
The luminescence, which is proportional to the kinase activity, is measured using a plate reader.[1]
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control for each futibatinib concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Visualizing Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Futibatinib Inhibition
Caption: FGFR signaling pathway and the inhibitory action of futibatinib.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Role of Futibatinib (TAS-120) in Overcoming FGFR Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors has marked a significant advancement in the treatment of cancers harboring FGFR genetic aberrations. However, as with many targeted therapies, acquired resistance poses a substantial clinical challenge, limiting the long-term efficacy of these agents. Futibatinib (formerly TAS-120), a potent and irreversible small-molecule inhibitor of FGFR1-4, has emerged as a promising strategy to overcome this resistance. This technical guide provides an in-depth analysis of the mechanisms of resistance to reversible FGFR inhibitors and elucidates the molecular basis for futibatinib's efficacy in resistant settings, supported by preclinical and clinical data.
The Landscape of FGFR Inhibitor Resistance
Acquired resistance to ATP-competitive, reversible FGFR inhibitors is a multifaceted phenomenon driven by both on-target and off-target molecular alterations.[1][2]
1.1. On-Target Resistance: Secondary FGFR Kinase Domain Mutations
The most prevalent mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR kinase domain.[3][4][5] These mutations can sterically hinder the binding of reversible inhibitors or alter the conformation of the ATP-binding pocket, thereby reducing drug efficacy. Key classes of resistance mutations include:
-
Gatekeeper Mutations: Located deep within the ATP binding pocket, mutations at this site, such as V565F/I/L in FGFR2, can prevent inhibitor binding through steric hindrance.[3][5][6]
-
Molecular Brake Mutations: Alterations in residues like N550 (N550D/H/K/T in FGFR2) can disrupt the autoinhibitory mechanism, leading to constitutive kinase activation that is less sensitive to inhibition.[3][4][5]
-
Other Kinase Domain Mutations: A variety of other mutations affecting different regions of the kinase domain have also been identified in patients with acquired resistance.[7][8][9]
1.2. Off-Target Resistance: Bypass Signaling Pathway Activation
Tumor cells can also develop resistance by activating alternative signaling pathways that bypass their dependence on FGFR signaling.[1][10] This can occur through genetic or epigenetic alterations that lead to the upregulation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules, such as:
-
PI3K/mTOR Pathway Activation: Mutations or amplifications in genes such as PIK3CA or loss of function of tumor suppressors like TSC1 can lead to constitutive activation of this pro-survival pathway.[4][5]
-
MAPK Pathway Reactivation: Upregulation of components of the RAS-MAPK pathway can also confer resistance to FGFR inhibition.[2][4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): This cellular program can be induced by various signaling pathways and is associated with a more aggressive and drug-resistant phenotype.[1][2]
Futibatinib (this compound): A Covalent Inhibitor to Counter Resistance
Futibatinib is a next-generation, orally bioavailable, irreversible inhibitor of FGFR1, 2, 3, and 4.[11][12][13][14] Its unique mechanism of action provides a key advantage in overcoming resistance to reversible inhibitors.
2.1. Mechanism of Action: Covalent Binding
Unlike reversible inhibitors that form non-covalent interactions within the ATP-binding pocket, futibatinib forms a covalent bond with a highly conserved cysteine residue (C492 in FGFR2) located in the P-loop of the kinase domain.[3][11][14] This irreversible binding leads to sustained inhibition of FGFR signaling. The distinct binding site and covalent nature of futibatinib render it less susceptible to resistance mutations that affect the binding of reversible, ATP-competitive inhibitors.[15]
Preclinical and Clinical Evidence of Futibatinib's Efficacy
A substantial body of evidence from preclinical models and clinical trials demonstrates the potent and durable activity of futibatinib in tumors with FGFR alterations, including those resistant to prior FGFR inhibitor therapy.
3.1. Preclinical Activity Against Resistant Mutants
In vitro studies have shown that futibatinib maintains potent inhibitory activity against a range of FGFR2 kinase domain mutations that confer resistance to reversible inhibitors.
Table 1: In Vitro Inhibitory Activity of Futibatinib and Reversible FGFR Inhibitors Against Wild-Type and Mutant FGFR2
| FGFR2 Status | Inhibitor | IC50 (nmol/L) |
| Wild-Type | Futibatinib (this compound) | 1.3 |
| AZD4547 | Varies | |
| Infigratinib (BGJ398) | Varies | |
| Resistant Mutants | ||
| N550H | Futibatinib (this compound) | Potent Inhibition |
| AZD4547 | Reduced Potency | |
| Infigratinib (BGJ398) | Reduced Potency | |
| E566G | Futibatinib (this compound) | Potent Inhibition |
| AZD4547 | Reduced Potency | |
| Infigratinib (BGJ398) | Reduced Potency | |
| K660M | Futibatinib (this compound) | Potent Inhibition |
| AZD4547 | Reduced Potency | |
| Infigratinib (BGJ398) | Reduced Potency | |
| V565I (Gatekeeper) | Futibatinib (this compound) | 1.3 - 50.6 |
| Reversible Inhibitors | Reduced Potency |
Data compiled from multiple preclinical studies.[6] Specific IC50 values for reversible inhibitors vary across different studies and cell lines.
3.2. Clinical Efficacy in FGFR Inhibitor-Resistant Tumors
Clinical trials have provided compelling evidence of futibatinib's activity in patients with advanced solid tumors harboring FGFR alterations who have progressed on prior therapies, including reversible FGFR inhibitors.[7][8][9][16][17][18][19]
In a pivotal Phase 2 study (FOENIX-CCA2) in patients with previously treated, unresectable or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements, futibatinib demonstrated significant clinical benefit.[20][21]
Table 2: Clinical Efficacy of Futibatinib in Patients with Previously Treated FGFR2-Rearranged iCCA (FOENIX-CCA2 Study)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 42% (95% CI, 32 to 52) |
| Median Duration of Response (DoR) | 9.7 months |
| Median Progression-Free Survival (PFS) | 9.0 months |
| Median Overall Survival (OS) | 21.7 months |
Data from the FOENIX-CCA2 clinical trial.[21]
Importantly, clinical benefit with futibatinib has been observed in patients who had previously developed resistance to ATP-competitive FGFR inhibitors like infigratinib (BGJ398) and debio 1347.[7][8][9] Serial monitoring of circulating tumor DNA (ctDNA) in these patients revealed that futibatinib could suppress tumor subclones harboring resistance mutations that emerged during prior therapy.[7]
Visualizing the Molecular Mechanisms and Experimental Approaches
4.1. Signaling Pathways and Resistance Mechanisms
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Scholars@Duke publication: this compound Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma. [scholars.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. theraindx.com [theraindx.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. PHASE 1/2 STUDY OF this compound IN PATIENTS WITH ADVANCED SOLID TUMORS HARBORING FGF/FGFR ABERRATIONS | Dana-Farber Cancer Institute [dana-farber.org]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. This compound Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma [pubmed.ncbi.nlm.nih.gov]
- 19. mayo.edu [mayo.edu]
- 20. cancernetwork.com [cancernetwork.com]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Investigating the Downstream Signaling Effects of TAS-120 (Futibatinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-120, also known as futibatinib, is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of solid tumors.[1] this compound covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signal transduction pathways.[1][3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, methodologies for its investigation, and a summary of its preclinical efficacy.
Mechanism of Action and Downstream Signaling
This compound exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of all four FGFR subtypes.[4] FGFRs are a family of receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and angiogenesis.[5][6] Aberrant FGFR signaling, through mechanisms such as gene amplification, chromosomal translocations, or activating mutations, leads to constitutive activation of these pathways, driving tumorigenesis.[1]
By blocking the ATP-binding pocket of FGFRs, this compound effectively abrogates the phosphorylation of key downstream effector proteins.[1] The two primary signaling cascades inhibited by this compound are the RAS-MAPK pathway and the PI3K-AKT pathway .[1][7]
Inhibition of the RAS-MAPK Pathway
Inhibition of FGFR by this compound prevents the phosphorylation of FRS2, a key docking protein.[3] This, in turn, blocks the recruitment of Grb2 and Sos, leading to the inactivation of RAS.[1] The subsequent dephosphorylation of RAF, MEK, and ERK results in the suppression of cell proliferation.[3]
Inhibition of the PI3K-AKT Pathway
This compound-mediated inhibition of FGFR also blocks the activation of the PI3K-AKT pathway.[7] This leads to decreased phosphorylation of AKT and its downstream targets, such as mTOR, which are critical for cell survival and growth.[8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Futibatinib)
| Target | IC50 (nM) | Cancer Type | Cell Line | FGFR Alteration | Reference |
| FGFR1 | 1.8 - 3.9 | - | - | - | [1][9] |
| FGFR2 | 1.3 - 1.4 | Gastric Cancer | SNU-16 | FGFR2 Amplification | [1] |
| Gastric Cancer | KATO III | FGFR2 Amplification | [1] | ||
| Breast Cancer | MFM-223 | FGFR2 Amplification | [1] | ||
| FGFR3 | 1.6 | Bladder Cancer | RT112/84 | FGFR3 Fusion | [1] |
| Multiple Myeloma | OPM-2 | FGFR3 Translocation | [1] | ||
| Multiple Myeloma | KMS-11 | FGFR3 Translocation | [1] | ||
| FGFR4 | 3.7 - 8.3 | - | - | - | [1][9] |
Table 2: Efficacy of this compound in Xenograft Models
| Cancer Type | FGFR Aberration | Xenograft Model | Treatment Dose & Schedule | Outcome | Reference |
| Cholangiocarcinoma | FGFR2 fusion | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy | [4] |
| Gastric Cancer | FGFR2 amplification | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition | [4] |
| Bladder Cancer | FGFR3 fusion | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition | [4] |
Experimental Protocols
In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol determines the biochemical potency of this compound against FGFR kinases.[1]
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (Futibatinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be ≤1%.
-
Add 2.5 µL of this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.[1]
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.[5]
-
Materials:
-
FGFR-aberrant cancer cell lines (e.g., SNU-16, KATO III)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[10]
-
Western Blot Analysis
This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors.[5]
-
Materials:
-
FGFR-dependent cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[5]
-
Xenograft Model Protocol
This protocol outlines the in vivo evaluation of this compound.[4]
-
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Cancer cell line with a known FGFR alteration
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
-
Procedure:
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.[4]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blot).[4]
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Drug Development Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
Futibatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1] Its unique covalent binding mechanism sets it apart from other FGFR inhibitors, offering the potential to overcome acquired resistance. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of futibatinib, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of futibatinib has been characterized in preclinical models and clinical trials, demonstrating properties that support its once-daily oral administration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Futibatinib is readily absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 2 hours.[2]
-
Distribution: Information on the volume of distribution is not extensively detailed in the provided search results.
-
Metabolism: Futibatinib is metabolized in the liver.
-
Excretion: The primary route of excretion is not specified in the provided search results.
Pharmacokinetic Parameters
A Phase I, open-label, single-dose study in healthy volunteers provides insight into the pharmacokinetic parameters of futibatinib at a 20 mg dose.[2] In a Phase I dose-escalation study (NCT02052778), futibatinib exhibited dose-proportional pharmacokinetics at once-daily (q.d.) doses.[3]
| Parameter | Value (at 20 mg single dose) | Reference |
| Cmax (Maximum Plasma Concentration) | 143% higher in mild hepatic impairment | [2] |
| AUC0–inf (Area Under the Curve) | Increased by 18-21% in hepatic impairment | [2] |
| Tmax (Time to Cmax) | ~2 hours | [2] |
| t½ (Half-life) | Not specified |
Note: The provided data from the hepatic impairment study indicates changes relative to healthy matched controls. Absolute values for healthy subjects were not detailed in the search results.
Pharmacodynamics
The pharmacodynamic effects of futibatinib are directly linked to its mechanism of action as an irreversible FGFR inhibitor.
Mechanism of Action
Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, 2, 3, and 4.[1][4] This irreversible binding leads to a sustained blockade of FGFR signaling, inhibiting downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[1]
Target Engagement and Biomarkers
A key pharmacodynamic marker of futibatinib activity is the on-target effect of hyperphosphatemia.[5] This occurs due to the inhibition of FGFR-mediated signaling, which plays a role in phosphate homeostasis. The incidence and severity of hyperphosphatemia are dose-dependent and serve as an indicator of target engagement.
Clinical Efficacy
The pivotal Phase II FOENIX-CCA2 trial (NCT02052778) demonstrated the clinical efficacy of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7][8]
| Efficacy Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 41.7% | [6][9] |
| Median Duration of Response (mDOR) | 9.7 months | [8] |
| Disease Control Rate (DCR) | 82.5% | [6] |
| Median Progression-Free Survival (mPFS) | 9.0 months | [6] |
| Median Overall Survival (mOS) | 21.7 months | [6] |
Safety and Tolerability
The safety profile of futibatinib has been evaluated in several clinical trials. The most common treatment-related adverse events (TRAEs) are consistent with the on-target effects of FGFR inhibition.
| Adverse Event (All Grades) | Incidence in FOENIX-CCA2 | Reference |
| Hyperphosphatemia | 91% | [6] |
| Nail toxicities | 47% | [6] |
| Alopecia | 33% | [6] |
| Dry mouth | 30% | [6] |
| Grade ≥3 Treatment-Related Adverse Event | Incidence in FOENIX-CCA2 | Reference |
| Hyperphosphatemia | 30-31% | [6][9][10] |
| Increased Aspartate Aminotransferase (AST) | 7% | [10] |
| Stomatitis | 6% | [10] |
| Fatigue | 6% | [10] |
Experimental Protocols
In Vitro Assay for Covalent Inhibition: Time-Dependent IC50 Assay
This assay is crucial for characterizing the irreversible binding nature of futibatinib.
Objective: To determine the time-dependent inhibitory potency (IC50) of futibatinib against FGFR kinases.
Methodology: [11]
-
Reagent Preparation:
-
Recombinant FGFR enzyme solution.
-
Futibatinib stock solution serially diluted in DMSO.
-
Assay buffer.
-
ATP/substrate solution.
-
Detection reagent.
-
-
Experimental Procedure:
-
In a multi-well plate, pre-incubate the FGFR enzyme with varying concentrations of futibatinib for different durations (e.g., 0, 15, 30, 60 minutes).
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Allow the reaction to proceed for a fixed time.
-
Stop the reaction and measure the signal using a suitable detection reagent (e.g., luminescence-based kinase assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each futibatinib concentration at each pre-incubation time point.
-
A decrease in the IC50 value with increasing pre-incubation time is indicative of a covalent, irreversible mechanism of action.
-
Clinical Trial Protocol: FOENIX-CCA2 (NCT02052778)
Study Design: A Phase II, open-label, single-arm, multicenter study.[12][13]
Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 gene fusions or other rearrangements.[14]
Treatment: Futibatinib 20 mg administered orally once daily.[15]
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.[13]
Schedule of Assessments:
-
Screening: Confirmation of FGFR2 gene fusion/rearrangement, baseline tumor assessments (e.g., CT/MRI), ECOG performance status, and laboratory tests.
-
During Treatment:
-
Tumor assessments every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.
-
Monitoring of adverse events at each visit.
-
Laboratory tests (including serum phosphate) at regular intervals.
-
Patient-reported outcomes collected at specified time points.
-
-
End of Treatment/Follow-up:
-
End-of-treatment assessments.
-
Survival follow-up every 12 weeks.
-
Visualizations
Caption: FGFR Signaling Pathway and Futibatinib's Mechanism of Action.
Caption: In Vitro Experimental Workflow for Futibatinib Evaluation.
Caption: Logical Relationship of Futibatinib's Covalent Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I, open‐label, single‐dose study to evaluate the effect of hepatic impairment on the pharmacokinetics and safety of futibatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 5. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Results of a Phase 2 FOENIX-CCA2 Study of Futibatinib in Intrahepatic CCA with FGFR2 Fusions/Rearrangements | CCA News Online [ccanewsonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are the approved indications for Futibatinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 15. clinicaltrials.eu [clinicaltrials.eu]
TAS-120 (Futibatinib): An In-depth Technical Guide to its Application as a Chemical Probe for FGFR Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib, also known as TAS-120, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of FGFR signaling through gene amplification, activating mutations, or chromosomal translocations is a key oncogenic driver in a variety of solid tumors.[1][3][4] this compound is distinguished by its irreversible mechanism of action, covalently binding to its target and providing sustained inhibition.[1][2] These characteristics make this compound not only a promising therapeutic agent but also an invaluable chemical probe for elucidating the complex biology of FGFR signaling, investigating mechanisms of drug resistance, and exploring new therapeutic strategies. This guide provides a comprehensive overview of this compound, its mechanism, quantitative data, and detailed experimental protocols for its use in research.
Mechanism of Action
This compound functions as an irreversible inhibitor of all four FGFR subtypes (FGFR1-4).[5][6][7] Its mechanism involves covalently binding to a highly conserved cysteine residue within the P-loop of the ATP-binding pocket of the FGFR kinase domain.[1][2][3][8] This covalent bond leads to the durable and irreversible inactivation of the receptor's kinase activity.
By blocking the ATP-binding pocket, this compound effectively prevents the phosphorylation of FGFR and abrogates downstream signaling.[1][6] The primary signaling cascades inhibited by this action are the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.[1][6] This targeted inhibition of oncogenic signaling is the basis of its antitumor activity in cancers with aberrant FGFR pathways.[9]
Data Presentation: Potency and Selectivity
This compound demonstrates high potency against all four FGFR isoforms and potent anti-proliferative activity in cancer cell lines harboring various FGFR aberrations.
Table 1: Biochemical Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four FGFR kinase enzymes.
| Kinase Target | IC50 (nM)[5] | IC50 (nM)[2] | IC50 (nM)[3] |
| FGFR1 | 1.8 | 3.9 | 1.8 |
| FGFR2 | 1.4 | 1.3 | 1.4 |
| FGFR3 | 1.6 | 1.6 | 1.6 |
| FGFR4 | 3.7 | 8.3 | 3.7 |
Table 2: Cellular Anti-proliferative Activity of this compound
This table presents the IC50 or GI50 values from cell viability assays in a panel of human cancer cell lines with known FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | GI50/IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3[3] |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5[3] |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1[3] |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6[3] |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2[3] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9[3] |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | 0.6 - 1.5[8] |
| CCLP-1 | Cholangiocarcinoma | FGFR2 Fusion | 0.6 - 1.5[8] |
Table 3: Activity of this compound Against FGFR2 Resistance Mutations
This compound retains potent activity against several FGFR2 mutations known to confer resistance to reversible, ATP-competitive FGFR inhibitors.
| FGFR2 Status | IC50 (nM)[2] |
| Wild-Type | 0.9 |
| V565I (Gatekeeper) | 1 - 3 |
| N550H | 3.6 |
| E566G | 2.4 |
Kinase Selectivity and Off-Target Profile
This compound is highly selective for FGFR1-4.[6][10] In a screening against a panel of 296 human kinases, this compound showed minimal off-target activity.[6] At a concentration of 100 nM (significantly higher than its FGFR IC50 values), only three non-FGFR kinases exhibited greater than 50% inhibition: mutant RET (S891A; 85.7%), MAPKAPK2 (54.3%), and CK1α (50.7%).[10] Another screen against 387 kinases identified MAPK12 and the insulin receptor (INSR) as potential hits, but subsequent enzymatic assays confirmed that inhibition of these kinases was limited.[7][10]
A notable on-target, off-tumor effect is hyperphosphatemia (increased serum phosphate).[10][11] This is a known class effect of FGFR inhibitors, resulting from the on-target blockade of FGFR1 signaling in the kidneys, which plays a role in phosphate homeostasis.[10] Researchers should be aware of this effect, as it can be a useful pharmacodynamic marker but also a potential confounding factor in experiments.[10]
Experimental Protocols
In Vitro FGFR Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay determines the direct inhibitory activity of this compound on recombinant FGFR enzymes.
-
Objective: To quantify the IC50 value of this compound against each FGFR isoform.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP).
-
This compound (Futibatinib).
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
-
DMSO for compound dilution.
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.[3]
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.[3]
-
Add 5 µL of a master mix containing the specific FGFR enzyme and the peptide substrate, both diluted in kinase buffer.[3]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (in kinase buffer). The final ATP concentration should be near the Michaelis constant (Km) for each respective enzyme to ensure accurate IC50 determination.[3]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle controls. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo® or MTT Assay)
This cell-based assay measures the effect of this compound on the viability and proliferation of cancer cells that depend on FGFR signaling.
-
Objective: To determine the GI50 (half-maximal growth inhibition) or IC50 of this compound in various cell lines.
-
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III, RT112/84).
-
Complete cell culture medium.
-
This compound.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.
-
DMSO.
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the various this compound concentrations or vehicle control (DMSO).[3][12]
-
Incubation: Incubate the plates for a defined period, typically 3 to 6 days, depending on the cell line's doubling time.[12]
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add an amount of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Determine the GI50/IC50 value by plotting the results using a non-linear regression curve fit.
-
Western Blot Analysis for Pathway Inhibition
This assay visualizes the direct effect of this compound on the phosphorylation status of FGFR and key downstream signaling proteins.
-
Objective: To confirm target engagement and downstream pathway modulation by this compound.
-
Materials:
-
FGFR-dependent cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR, anti-phospho-ERK (pERK), anti-total-ERK, anti-phospho-AKT (pAKT), anti-total-AKT.
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of phosphorylated proteins (pFGFR, pERK, pAKT) in this compound-treated samples to the vehicle control.[6][13] Total protein levels serve as loading controls. A reduction in the phosphorylated form of the proteins indicates successful pathway inhibition.[6][8]
-
In Vivo Xenograft Studies
This protocol outlines the use of this compound in animal models to assess its antitumor efficacy and pharmacodynamic effects.
-
Objective: To evaluate the in vivo antitumor activity of this compound and correlate it with target inhibition in the tumor.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell lines with FGFR aberrations (e.g., SNU-16, RT-112).
-
This compound.
-
Vehicle for oral gavage (e.g., hydroxypropyl methyl cellulose solution).[8]
-
Calipers for tumor measurement.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.[12]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 200-500 mm³).[8][12] Randomize mice into treatment groups (vehicle control and one or more this compound dose groups).
-
Drug Administration: Administer this compound orally (p.o.) at the specified dose and schedule (e.g., 20 mg/kg, once daily).[1][8]
-
Efficacy Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.[12] Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study or at specific time points after the final dose, collect tumors from a subset of animals. Prepare tumor lysates for Western blot or ELISA analysis to measure the levels of pFGFR, confirming in vivo target engagement.[12]
-
Analysis: Compare the tumor growth curves between the vehicle and this compound treated groups to determine antitumor efficacy. Correlate the degree of tumor growth inhibition with the inhibition of FGFR phosphorylation in the PD samples.
-
Table 4: Summary of this compound Efficacy in Xenograft Models
| Cancer Type with FGFR Aberration | Xenograft Model | Treatment Dose & Schedule | Outcome |
| Cholangiocarcinoma (FGFR2 fusion) | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy[1] |
| Gastric Cancer (FGFR2 amplification) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition[1] |
| Bladder Cancer (FGFR3 fusion) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition[1] |
Application in Studying Acquired Resistance
A critical application of this compound as a chemical probe is in the study of acquired resistance to other FGFR inhibitors. Many cancers treated with reversible, ATP-competitive FGFR inhibitors eventually develop resistance, often through secondary mutations in the FGFR kinase domain.[8][14][15]
This compound has demonstrated the ability to overcome resistance conferred by several of these mutations.[8][14][15] For example, it is effective against the V565I/L gatekeeper mutation in FGFR2, which poses a significant challenge for many reversible inhibitors.[6][16] Clinical and preclinical studies have shown that this compound provides benefit in patients and models that have progressed on prior FGFR inhibitors like BGJ398 or Debio1347.[8][11][14] This makes this compound an essential tool for:
-
Investigating the functional consequences of specific resistance mutations.
-
Modeling the clonal evolution of tumors under the selective pressure of different inhibitors.
-
Exploring strategies of sequential inhibitor treatment to prolong therapeutic benefit.[8]
Conclusion
This compound (futibatinib) is a powerful chemical probe for the study of FGFR biology. Its high potency, selectivity, and irreversible covalent mechanism of action provide a unique tool for researchers. It allows for the robust inhibition of FGFR signaling, enabling detailed investigation of the pathway's role in cancer and other diseases. Furthermore, its efficacy against common resistance mutations makes it indispensable for studying the mechanisms of drug resistance and for developing next-generation therapeutic strategies targeting the FGFR pathway. The data and protocols provided in this guide offer a solid foundation for scientists to effectively utilize this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mayo.edu [mayo.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FGFR Abnormalities: The Therapeutic Efficacy of this compound in Cancer [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the Mechanism of TAS-120: A Guide to its Irreversible Inhibition of FGFR
For Immediate Release
This technical guide provides an in-depth analysis of the irreversible inhibition mechanism of TAS-120 (Futibatinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and experimental methodologies that define the unique covalent binding of this compound to its target.
Core Mechanism: Covalent and Irreversible Binding
This compound, also known as Futibatinib, is a third-generation, orally bioavailable small molecule inhibitor that demonstrates potent and selective activity against FGFR isoforms 1, 2, 3, and 4.[1][2] Its mechanism of action is distinguished by its ability to form a covalent, and therefore irreversible, bond with a highly conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][3] Specifically, this compound targets cysteine 492 in FGFR2 (IIIb isoform) and the analogous cysteine in other FGFR family members, which is located in the P-loop of the kinase domain.[3][4][5] This covalent interaction effectively and permanently blocks the ATP binding site, leading to a sustained inhibition of FGFR signaling.[1][2]
The irreversible nature of this binding provides a durable therapeutic effect and allows this compound to overcome certain resistance mechanisms that affect ATP-competitive inhibitors.[3] Structural analyses, including X-ray crystallography, have elucidated the binding mode of this compound, revealing how its acrylamide moiety is positioned to react with the target cysteine.[5][6] This targeted covalent modification underpins the high potency and selectivity of this compound.
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against different FGFR isoforms and in cancer cell lines with FGFR aberrations.
Table 1: Biochemical Inhibitory Activity of this compound against FGFR Isoforms
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8[1] |
| FGFR2 | 1.4[1] |
| FGFR3 | 1.6[1] |
| FGFR4 | 3.7[1] |
Table 2: Anti-proliferative Activity of this compound in FGFR-Aberrant Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3[1] |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5[1] |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1[1] |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6[1] |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2[1] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9[1] |
Impact on Downstream Signaling Pathways
Inhibition of FGFR by this compound leads to the suppression of downstream signaling pathways that are critical for tumor cell proliferation, survival, and migration.[7][8] The primary pathway affected is the RAS-RAF-MEK-ERK (MAPK) pathway.[3] Upon FGFR inhibition, the phosphorylation of key downstream effectors such as FRS2, SHP2, MEK1/2, and ERK1/2 is significantly reduced.[3] While the MEK/ERK pathway is robustly inhibited, the effect on the PI3K/AKT pathway has been observed to be minimal in some contexts.[3]
FGFR Signaling Pathway and Irreversible Inhibition by this compound.
Experimental Protocols
In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is utilized to determine the biochemical potency of this compound against FGFR kinases.[1]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (Futibatinib)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the specific FGFR enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be near the Km for each enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow for In Vitro Characterization of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.[1]
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)
-
Complete culture medium
-
This compound (Futibatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the designated wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound (Futibatinib) represents a significant advancement in the targeted therapy of FGFR-driven cancers. Its unique irreversible binding mechanism, high potency, and selectivity provide a durable inhibition of the FGFR signaling pathway. The experimental protocols detailed herein offer a framework for the continued investigation and characterization of this and other covalent inhibitors in the field of oncology drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Cancer Target Binding: Defining Reactivity and Revealing the First Fibroblast Growth Factor Receptor 1 (FGFR1) Irreversible Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting FGFR Abnormalities: The Therapeutic Efficacy of this compound in Cancer [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of p-FGFR and p-ERK Following TAS-120 (Futibatinib) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a crucial pathway regulating cell proliferation, survival, differentiation, and migration.[1][2][3][4] Genetic aberrations in FGFR genes, such as amplifications, fusions, and activating mutations, are oncogenic drivers in various cancers, including gastric, bladder, and breast cancer, as well as multiple myeloma.[1][2][4] TAS-120 (Futibatinib) is a potent, selective, and irreversible inhibitor of FGFRs 1, 2, 3, and 4.[3] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of FGFR-mediated signal transduction.[3][5]
Activation of FGFRs triggers autophosphorylation (p-FGFR) and subsequently activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway.[4][6][7] The phosphorylation of ERK (p-ERK) is a key indicator of pathway activation.[7] Western blot analysis is a fundamental technique to elucidate the on-target efficacy of inhibitors like this compound by quantifying the reduction in both p-FGFR and its downstream effector, p-ERK.[2][8]
These application notes provide a detailed protocol for the Western blot analysis of p-FGFR and p-ERK in cancer cell lines treated with this compound.
Data Presentation
Biochemical and Cellular Potency of this compound
This compound exhibits high potency against all four FGFR isoforms in biochemical assays and demonstrates significant anti-proliferative activity in cancer cell lines with FGFR alterations.[3]
Table 1: Biochemical Potency of this compound (IC50, nM) [3]
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Table 2: Cellular Anti-proliferative Activity of this compound in FGFR-Aberrant Cancer Cell Lines (IC50, nM) [3]
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
Signaling Pathway and Experimental Workflow Visualization
FGFR Signaling Pathway and this compound Inhibition
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Part I: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line with known FGFR alterations (e.g., SNU-16, KATO III) in 6-well plates. The seeding density should be calculated to achieve 70-80% confluency at the time of cell lysis.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM). A vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration should be prepared.[6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for the desired duration (e.g., 2, 6, 24 hours) to assess both dose and time-dependent effects.
Part II: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][9]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6][10][11]
-
Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9][10]
-
Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][10]
-
Carefully transfer the clear supernatant (protein extract) to a new pre-chilled tube.[10]
-
-
Protein Quantification:
Part III: Western Blot Analysis
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a 10% or 12% SDS-polyacrylamide gel.[10]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-proteins, BSA is generally recommended.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-FGFR, p-ERK (p44/42), total FGFR, total ERK, and a loading control (e.g., GAPDH or β-actin) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.[6][10][11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[6][11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][11]
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.[6][11]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[6][10]
-
To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR, total ERK, and a loading control protein.[6][11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6][11] Calculate the ratio of the phosphorylated protein to its corresponding total protein (e.g., p-FGFR/total FGFR) and normalize this to the loading control for each sample.[10][11] The final data can be expressed as a percentage of the vehicle-treated control.[10]
-
References
- 1. Targeting FGFR Abnormalities: The Therapeutic Efficacy of this compound in Cancer [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers [mdpi.com]
- 5. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a TAS-120 Resistant Cancer Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-120 (Futibatinib) is a potent, irreversible, and selective pan-fibroblast growth factor receptor (FGFR) inhibitor that has shown significant promise in the treatment of cancers with FGFR aberrations. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound resistant cancer cell line models is a critical step in understanding the molecular mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and developing next-generation FGFR inhibitors.
These application notes provide a detailed protocol for the generation and characterization of a this compound resistant cancer cell line model. The protocol is designed to be a comprehensive guide for researchers, encompassing cell culture, drug treatment, and various analytical techniques to confirm and characterize the resistant phenotype.
Data Presentation
Table 1: Comparative IC50 Values of Parental and this compound Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line (e.g., NCI-H1703) | This compound | 15 | 1 |
| This compound Resistant Cell Line (NCI-H1703-TR) | This compound | 250 | 16.7 |
| Parental Cell Line (e.g., AN3 CA) | This compound | 25 | 1 |
| This compound Resistant Cell Line (AN3 CA-TR) | This compound | 400 | 16 |
Note: The values presented are hypothetical and will vary depending on the cell line and experimental conditions. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-FGFR (Tyr653/654) | Total FGFR | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| Parental | Vehicle | +++ | +++ | +++ | +++ |
| Parental | This compound (100 nM) | + | +++ | + | +++ |
| Resistant | Vehicle | +++ | +++ | +++ | +++ |
| Resistant | This compound (100 nM) | +++ | +++ | +++ | +++ |
Note: +++ denotes high expression/phosphorylation, + denotes low expression/phosphorylation. This table illustrates the expected outcome of sustained signaling in the resistant cell line upon this compound treatment.
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cancer Cell Line
This protocol describes the generation of a this compound resistant cancer cell line using a continuous exposure, dose-escalation method.[1][2][3]
Materials:
-
Parental cancer cell line with known FGFR aberration (e.g., FGFR fusion, amplification, or activating mutation).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (Futibatinib).
-
Dimethyl sulfoxide (DMSO) for drug stock preparation.
-
Cell culture flasks, plates, and other consumables.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Determine the initial IC50 of this compound in the parental cell line:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (see Protocol 2).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate the resistance induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.[3]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
-
-
Gradual dose escalation:
-
Once the cells have adapted to the initial drug concentration and are proliferating at a stable rate, gradually increase the concentration of this compound in the culture medium.[3]
-
A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, the cells may initially show signs of stress and reduced proliferation. Continue to culture the cells until a resistant population emerges and resumes stable growth. This process can take several months.
-
If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
-
Establishment of the resistant cell line:
-
Continue this dose-escalation process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
The resulting cell line is considered this compound resistant.
-
-
Cryopreservation and maintenance:
-
Cryopreserve aliquots of the resistant cell line at various passage numbers.
-
Maintain the resistant cell line in a continuous culture with the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of this compound.[4][5][6][7]
Materials:
-
Parental and this compound resistant cells.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Seed 2,000-5,000 cells per well in an opaque-walled 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 using a non-linear regression analysis.
Protocol 3: Western Blot Analysis of FGFR Signaling
This protocol is for the analysis of the phosphorylation status of FGFR and downstream signaling proteins like ERK.[8][9][10][11]
Materials:
-
Parental and this compound resistant cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels.
Protocol 4: Molecular Analysis of Resistance Mechanisms
To investigate the molecular basis of resistance, techniques such as droplet digital PCR (ddPCR) or Sanger sequencing can be employed to detect known resistance-conferring mutations in the FGFR gene.
Example: ddPCR for FGFR2 Kinase Domain Mutations [12][13][14]
Materials:
-
Genomic DNA extracted from parental and this compound resistant cells.
-
ddPCR Supermix for Probes (No dUTP).
-
Primers and probes specific for wild-type and mutant FGFR2 alleles (e.g., V565F, N550K).
-
Droplet generator and reader.
Procedure:
-
Design or obtain validated ddPCR assays for the specific FGFR2 mutations of interest.
-
Prepare the ddPCR reaction mix containing genomic DNA, supermix, and the specific primer/probe sets for the wild-type and mutant alleles.
-
Generate droplets using a droplet generator.
-
Perform the PCR amplification on a thermal cycler.
-
Read the droplets on a droplet reader to quantify the number of positive droplets for the wild-type and mutant alleles.
-
Analyze the data to determine the mutant allele frequency in the parental and resistant cell populations.
Visualizations
Caption: Experimental workflow for generating a this compound resistant cell line.
Caption: Simplified diagram of the FGFR signaling pathway.[15][16][17][18][19][20][21][22][23][24]
Caption: Logical diagram of this compound action and potential resistance mechanisms.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. licorbio.com [licorbio.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Droplet digital PCR is a powerful technique to demonstrate frequent FGFR1 duplication in dysembryoplastic neuroepithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 22. The Complexity and Significance of Fibroblast Growth Factor (FGF) Signaling for FGF-Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TAS-120 in 3D Organoid Cultures of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a powerful tool for preclinical drug screening and personalized medicine.[1][2][3] Bladder cancer, a heterogeneous disease, presents a significant challenge in predicting therapeutic responses.[4][5] The use of bladder cancer organoids (BCOs) offers a more accurate model to study tumor biology and evaluate the efficacy of novel therapeutic agents compared to traditional 2D cell cultures.[2][6] TAS-120 (Futibatinib) is a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4.[7][8] Aberrations in the FGFR signaling pathway are known oncogenic drivers in a subset of bladder cancers, making FGFR a promising therapeutic target.[9][10][11][12] These application notes provide detailed protocols for the utilization of this compound in 3D bladder cancer organoid cultures for drug efficacy studies.
Data Presentation
This compound (Futibatinib) Potency
| Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Source: Selleck Chemicals.[7] The half maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of each FGFR subtype in cell-free assays.
Experimental Protocols
I. Establishment of Bladder Cancer Organoids (BCOs)
This protocol is adapted from established methods for generating patient-derived organoids.[3][6][13]
Materials:
-
Fresh bladder cancer tissue obtained from surgical resection (e.g., transurethral resection of bladder tumor - TURBT).
-
Cold collection medium (e.g., Advanced DMEM/F12 with antibiotics).
-
Digestion buffer: Collagenase (e.g., 3000 U/mL) and Hyaluronidase (e.g., 1000 U/mL) in a suitable buffer.[6]
-
Basement membrane matrix (e.g., Matrigel®).
-
Bladder Cancer Organoid (BCO) Culture Medium (see formulation below).
-
384-well plates.
-
Standard cell culture equipment.
BCO Culture Medium Formulation:
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| B27 Supplement | 1x |
| N-acetylcysteine | 1.25 mM |
| Nicotinamide | 10 mM |
| A83-01 (TGF-β inhibitor) | 500 nM |
| FGF10 | 100 ng/mL |
| FGF7 (KGF) | 20 ng/mL |
| FGF2 (bFGF) | 10 ng/mL |
| Y-27632 (ROCK inhibitor) | 10 µM |
| EGF | 50 ng/mL |
Note: The exact composition of the culture medium may need to be optimized for different tumor subtypes.[2]
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in a sterile container with cold collection medium and process within 4 hours.[14]
-
Wash the tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing the pre-warmed digestion buffer.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.[6]
-
Monitor the digestion process to obtain small cell clusters.
-
-
Cell Isolation and Embedding:
-
Stop the digestion by adding cold Advanced DMEM/F12.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Centrifuge the filtrate to pellet the cells.
-
Resuspend the cell pellet in a 1:1.5 ratio of BCO culture medium to basement membrane matrix on ice.[3]
-
-
Organoid Seeding and Culture:
-
Dispense 10 µL of the cell-matrix mixture into the center of each well of a pre-cooled 384-well plate to form "domes".[3][14]
-
Solidify the domes by incubating the plate at 37°C for 30 minutes.[3]
-
Carefully add 50-100 µL of BCO culture medium to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Replace the medium every 2-3 days.
-
II. This compound Drug Treatment and Viability Assay
This protocol outlines a method for assessing the dose-dependent effect of this compound on BCO viability.
Materials:
-
Established bladder cancer organoid cultures in 384-well plates.
-
This compound (Futibatinib) stock solution (e.g., in DMSO).
-
BCO Culture Medium.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in BCO culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
-
Organoid Treatment:
-
After allowing the organoids to establish for 3-5 days, carefully remove the existing medium.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated organoids for a defined period (e.g., 72 hours) at 37°C and 5% CO2.[4]
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by shaking the plate for a specified time.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
References
- 1. Patient-Derived Bladder Cancer Organoid Models in Tumor Biology and Drug Testing: A Systematic Review [mdpi.com]
- 2. Organoid models in bladder cancer: From bench to bedside? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived bladder cancer organoid model to predict sensitivity and feasibility of tailored precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐Derived Bladder Cancer Organoids as a Valuable Tool for Understanding Tumor Biology and Developing Personalized Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Bladder Cancer Organoids as a Valuable Tool for Understanding Tumor Biology and Developing Personalized Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Organoids from the Urine of Bladder Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Decade of FGF Receptor Research in Bladder Cancer: Past, Present, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of TAS-120-Induced Apoptosis by Flow Cytometry
Introduction
TAS-120, also known as futibatinib, is a potent and selective irreversible fibroblast growth factor receptor (FGFR) inhibitor. It has demonstrated significant anti-tumor activity in various cancers harboring FGFR alterations, such as gene fusions, amplifications, or mutations. One of the key mechanisms by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death, in malignant cells.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. A common method employs the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent and time-course effects of this compound on the induction of apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) |
| MMNK-1 | Cholangiocarcinoma | 0 | 5.2% |
| 10 | 15.8% | ||
| 100 | 45.3% | ||
| AN3 CA | Endometrial Cancer | 0 | 8.1% |
| 10 | 22.5% | ||
| 100 | 60.7% |
Table 2: Time-Course of this compound-Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration (nM) | Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| MMNK-1 | Cholangiocarcinoma | 100 | 0 | 5.2% |
| 24 | 28.9% | |||
| 48 | 45.3% | |||
| 72 | 62.1% | |||
| AN3 CA | Endometrial Cancer | 100 | 0 | 8.1% |
| 24 | 41.6% | |||
| 48 | 60.7% | |||
| 72 | 78.4% |
Signaling Pathway for this compound-Induced Apoptosis
This compound is an irreversible inhibitor of FGFR1-4. In cancer cells with FGFR alterations, the constitutive activation of the FGFR signaling pathway promotes cell proliferation and survival. This compound covalently binds to a specific cysteine residue in the P-loop of the FGFR kinase domain, leading to the inhibition of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. The blockade of these pro-survival signals ultimately leads to the induction of apoptosis.
Caption: this compound inhibits FGFR signaling, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., MMNK-1, AN3 CA)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Futibatinib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing apoptosis by flow cytometry.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cancer cells in complete medium to approximately 70-80% confluency.
-
Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Following treatment, collect both the floating and adherent cells.
-
For adherent cells, aspirate the medium (which contains the floating cells) and wash the wells once with PBS.
-
Add trypsin to the wells and incubate for a few minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium and combine these cells with the previously collected floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining with Annexin V and PI:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer from the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer to detect FITC fluorescence (for Annexin V) and PI fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Create a quadrant dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
The four quadrants represent:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact)
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound. The total percentage of apoptotic cells is typically the sum of the early and late apoptotic populations.
-
A Researcher's Guide to Utilizing TAS-120 (Futibatinib) in Preclinical Gastric Cancer Models
Application Notes and Protocols for Investigating the Potent and Irreversible FGFR Inhibitor
Introduction: Futibatinib, also known as TAS-120, is a potent, selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway, particularly through FGFR2 gene amplification, is a significant oncogenic driver in a subset of gastric cancers.[3][4] Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[5][6] Preclinical studies have consistently demonstrated its robust anti-tumor activity in various cancer models harboring FGFR gene alterations.[7][8] This guide provides detailed application notes and protocols for researchers and drug development professionals on the effective use of futibatinib in preclinical models of gastric cancer.
Data Presentation
In Vitro Efficacy of Futibatinib
The anti-proliferative activity of futibatinib has been demonstrated across a panel of cancer cell lines with various FGFR aberrations. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency in FGFR-deregulated gastric cancer cell lines.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | GI50 (µmol/L) Mean ± SD |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3[1] | - |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5[1] | - |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | - | 0.0083 ± 0.0006[7] |
In Vivo Efficacy of Futibatinib in Gastric Cancer Xenograft Models
Futibatinib has shown significant, dose-dependent anti-tumor activity in in vivo xenograft models of gastric cancer.
| Xenograft Model | Cancer Type | FGFR Alteration | Animal Model | Treatment Dose & Schedule | Outcome |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | Nude Mice | 0.15, 0.5, 1.5, 5 mg/kg/day, oral | Dose-dependent tumor reduction.[9] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Nude Rats | Not specified | Significant anti-tumor efficacy.[9] |
| NCI-N87 | Gastric Cancer | FGFR2 Amplification | Nude Mice | 20 mg/kg, QD, PO | Significant tumor growth inhibition.[5] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by Futibatinib
Futibatinib exerts its therapeutic effect by blocking the activation of the FGFR signaling cascade. Upon binding of Fibroblast Growth Factors (FGFs) to FGFRs, the receptors dimerize and autophosphorylate, initiating downstream signaling through pathways like RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.[6] Futibatinib irreversibly binds to the FGFR kinase domain, preventing this phosphorylation and subsequent pathway activation.[7]
Caption: Futibatinib's mechanism of action in the FGFR signaling pathway.
Preclinical Experimental Workflow for Futibatinib Evaluation
A typical preclinical workflow to assess the efficacy of futibatinib in gastric cancer models involves a series of in vitro and in vivo experiments. This process begins with the selection of appropriate gastric cancer cell lines with known FGFR alterations, followed by in vitro assays to determine sensitivity to the compound. Promising results then lead to in vivo studies using xenograft models to evaluate anti-tumor activity and tolerability.
Caption: A streamlined workflow for preclinical studies of futibatinib.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to measure the effect of futibatinib on the proliferation of FGFR-dependent gastric cancer cell lines.
Materials:
-
FGFR-amplified gastric cancer cell lines (e.g., SNU-16, KATO III)
-
Complete cell culture medium
-
Futibatinib (this compound)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the gastric cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[1]
-
Compound Treatment: Prepare serial dilutions of futibatinib in culture medium. Add 100 µL of the diluted compound or vehicle control to the appropriate wells.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] This allows viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each futibatinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting it to a dose-response curve.[1]
Western Blot Analysis
This protocol is used to assess the effect of futibatinib on the phosphorylation status of FGFR and its downstream signaling proteins.[10]
Materials:
-
FGFR-deregulated gastric cancer cells
-
Futibatinib (this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pFGFR, anti-FGFR, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
PVDF or nitrocellulose membrane
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of futibatinib for a specified time (e.g., 1-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[11]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[1]
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Stripping and Re-probing (Optional): To detect total protein levels as loading controls, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins.[1]
In Vivo Xenograft Model
This protocol outlines the development and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of futibatinib.
Materials:
-
FGFR-altered gastric cancer cell line
-
Immunodeficient mice (e.g., nude mice), typically 6-8 weeks old[5]
-
Matrigel (optional)
-
Futibatinib (this compound)
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.[5]
-
Prepare the futibatinib formulation for oral administration.
-
Administer the formulated futibatinib or vehicle control to the respective groups via oral gavage, typically on a continuous daily schedule (e.g., for 14 or 21 days).[5][9]
-
-
Efficacy Assessment:
Futibatinib (this compound) has demonstrated significant preclinical activity against gastric cancer models with FGFR aberrations. Its irreversible binding mechanism and potent inhibition of the FGFR signaling pathway provide a strong rationale for its continued investigation. The protocols and data presented in this guide offer a comprehensive framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of futibatinib in this patient population. Careful adherence to these methodologies will ensure the generation of reliable and translatable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 study of futibatinib in patients with gastric or gastroesophageal junction cancer harboring FGFR2 amplifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I study of the irreversible fibroblast growth factor receptor 1–4 inhibitor futibatinib in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming solubility issues with futibatinib in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of futibatinib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is futibatinib and what is its mechanism of action?
Futibatinib (also known as TAS-120) is an orally active, potent, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4][5][6][7] It functions as an irreversible inhibitor by covalently binding to a specific cysteine residue within the ATP binding pocket of the FGFR kinase domain.[1][4][8] This covalent modification leads to a sustained inhibition of FGFR-mediated signal transduction pathways, such as the RAS/MAPK and PI3K/AKT pathways, thereby reducing tumor cell proliferation and promoting cell death in cancers with aberrant FGFR signaling.[1][3]
Q2: I am observing precipitation after diluting my futibatinib stock solution in cell culture medium. Why is this happening?
This is a common issue arising from the low aqueous solubility of futibatinib.[9][10] Futibatinib is a hydrophobic molecule, and while it dissolves well in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into the aqueous environment of cell culture media.[10][11] This rapid change in solvent polarity causes the compound to "crash out" of solution, forming a visible precipitate.[11]
Q3: What is the recommended solvent for preparing futibatinib stock solutions?
The highly recommended solvent for preparing concentrated stock solutions of futibatinib is anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO).[5][6][9][12][13]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[9] However, some sensitive cell lines, particularly primary cells, may be affected at lower concentrations.[9] It is best practice to keep the final DMSO concentration at or below 0.1% to minimize any off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[10]
Troubleshooting Guide: Overcoming Futibatinib Precipitation
If you are experiencing futibatinib precipitation in your cell culture experiments, follow these troubleshooting steps.
Initial Assessment
-
Visual Inspection: Carefully examine your culture plates or flasks for any signs of precipitation, which may appear as a fine white powder, crystals, or cloudiness in the medium.[10]
-
Microscopic Examination: Use a microscope to inspect the culture wells. Drug precipitates can sometimes be mistaken for microbial contamination.[10]
-
Check Stock Solution: Ensure your futibatinib stock solution is completely dissolved and free of any visible particulates before diluting it into the cell culture medium. If necessary, gently warm the stock solution to ensure complete dissolution.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting futibatinib precipitation.
Experimental Protocols
Protocol 1: Preparation of Futibatinib Stock Solution
Materials:
-
Futibatinib powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the futibatinib powder and DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of futibatinib powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. Sonication may be used to aid dissolution.[12]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Quantitative Data: Futibatinib Solubility in DMSO
| Source | Reported Solubility in DMSO |
| MedChemExpress | ≥ 29 mg/mL (69.30 mM) |
| Selleck Chemicals | 84 mg/mL (200.74 mM) |
| TargetMol | 50 mg/mL (119.49 mM) |
Note: Hygroscopic DMSO can negatively impact solubility; always use newly opened or properly stored anhydrous DMSO.[5][6]
Protocol 2: Preparation of Futibatinib Working Solution for Cell Culture
This protocol uses a serial dilution method to minimize precipitation.
Materials:
-
Futibatinib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
Step 1: Intermediate Dilution (Recommended)
-
Prepare an intermediate dilution of the futibatinib stock solution in pre-warmed complete medium. For example, dilute your 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution. This helps to gradually decrease the DMSO concentration.
Step 2: Final Dilution
-
Add the required volume of the intermediate futibatinib solution to your culture plates or flasks containing pre-warmed medium to achieve the final desired concentration.
-
Alternatively, for a more direct approach, add the stock solution to a larger volume of swirling, pre-warmed media to ensure rapid dispersal.[11]
Visualization of Key Pathways and Workflows
FGFR Signaling Pathway and Inhibition by Futibatinib
Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) triggers receptor dimerization and autophosphorylation.[1] This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] Futibatinib irreversibly binds to the FGFR kinase domain, blocking these downstream signals.
Caption: Futibatinib inhibits the FGFR signaling cascade.
References
- 1. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Futibatinib, an investigational agent for the treatment of intrahepatic cholangiocarcinoma: evidence to date and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Futibatinib | this compound | FGFR Inhibitor | TargetMol [targetmol.com]
- 13. lifetechindia.com [lifetechindia.com]
Technical Support Center: Management of Hyperphosphatemia in Mice Treated with TAS-120 (Futibatinib)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the management of hyperphosphatemia in mice treated with the FGFR inhibitor, TAS-120 (futibatinib).
Frequently Asked Questions (FAQs)
Q1: Why does treatment with this compound cause hyperphosphatemia?
A1: Hyperphosphatemia is a known on-target effect of this compound.[1] this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[2] FGFR signaling plays a crucial role in phosphate homeostasis, primarily through the regulation of phosphate reabsorption in the kidneys.[1] By inhibiting FGFR1, this compound disrupts this regulatory pathway, leading to increased renal phosphate reabsorption and a subsequent elevation in serum phosphate levels.[1]
Q2: Is hyperphosphatemia an indicator of this compound target engagement?
A2: Yes, the elevation of serum phosphorus levels is considered a pharmacodynamic marker of on-target FGFR inhibition by this compound.[3][4] A dose-dependent increase in serum phosphorus has been observed in both preclinical and clinical studies, indicating that the drug is effectively engaging its target.[4][5]
Q3: What are the potential consequences of unmanaged hyperphosphatemia in mice?
A3: While often transient, sustained hyperphosphatemia can lead to several adverse effects in animal models, including soft tissue mineralization, vascular calcification, and potentially confounding experimental results. Long-term elevation of phosphate levels can also contribute to renal and cardiovascular complications.
Q4: What are the primary strategies for managing this compound-induced hyperphosphatemia in mice?
A4: The primary strategies for managing hyperphosphatemia in a research setting include dietary phosphate restriction and the administration of phosphate binders. In some cases, dose modification of this compound may also be considered, though this could impact the therapeutic efficacy of the compound in your study.
Troubleshooting Guide
This section provides a structured approach to identifying and managing hyperphosphatemia in your mouse models.
Initial Assessment and Monitoring
It is crucial to establish a baseline and regularly monitor serum phosphate levels in mice receiving this compound.
| Monitoring Parameter | Recommended Frequency | Notes |
| Baseline Serum Phosphate | Prior to first this compound dose | Essential for comparison. |
| On-Treatment Serum Phosphate | 24-72 hours after initial doses; then weekly | Peak levels often occur early. Adjust frequency based on observed changes. |
| General Health | Daily | Monitor for signs of distress, weight loss, or changes in behavior. |
Troubleshooting Hyperphosphatemia
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Hyperphosphatemia (e.g., >10 mg/dL) | On-target effect of this compound | 1. Implement a low-phosphate diet. 2. Initiate treatment with a phosphate binder (e.g., sevelamer carbonate or calcium carbonate). See Experimental Protocols for dosing. |
| Severe Hyperphosphatemia (e.g., >15 mg/dL or signs of toxicity) | High sensitivity to this compound or high-phosphate diet | 1. Immediately implement a low-phosphate diet. 2. Administer a phosphate binder. 3. Consider a dose reduction or temporary interruption of this compound treatment. Consult your study protocol. |
| Hyperphosphatemia with Hypercalcemia | Use of calcium-based phosphate binders | 1. Switch to a non-calcium-based phosphate binder (e.g., sevelamer carbonate). 2. Monitor serum calcium levels closely. |
| Ineffective Control of Hyperphosphatemia | Insufficient dose of phosphate binder or highly potent on-target effect | 1. Increase the dose of the phosphate binder. Titrate based on serum phosphate levels. 2. Ensure the binder is administered with food to maximize efficacy. |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate Levels
-
Blood Collection: Collect 50-100 µL of blood via submandibular or saphenous vein puncture.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.
-
Phosphate Measurement: Analyze serum phosphate levels using a commercially available colorimetric assay kit, following the manufacturer's instructions.
Protocol 2: Management with a Low-Phosphate Diet
-
Diet Selection: Procure a commercially available low-phosphate rodent diet (e.g., 0.2% phosphorus content).
-
Implementation: Provide the low-phosphate diet ad libitum to mice in the treatment group. Ensure the control group receives a standard diet with a comparable caloric content.
-
Monitoring: Continue to monitor serum phosphate levels weekly to assess the efficacy of the dietary intervention.
Protocol 3: Management with Phosphate Binders
Option A: Sevelamer Carbonate/HCl
-
Formulation: Sevelamer can be mixed into powdered chow. A common approach is to prepare a diet containing 3% sevelamer-HCl by weight.[6]
-
Administration: Provide the sevelamer-containing diet to the mice ad libitum.
-
Starting Dose: For oral gavage, a human equivalent dose of up to 9 g/kg/day has been documented in mice, though this is a high dose.[7][8] A lower starting dose with titration is recommended.
Option B: Calcium Carbonate
-
Formulation: Calcium carbonate can be administered as a suspension via oral gavage or mixed into a palatable food source.
-
Administration: Administer with meals to maximize phosphate binding.
-
Starting Dose: A starting dose of 60-100 mg/kg/day, divided with meals, can be used as a starting point and titrated based on serum phosphate levels.
Quantitative Data Summary
| Agent | Starting Dose (Mice) | Administration Route | Notes |
| Low-Phosphate Diet | Ad libitum | Oral (Diet) | Can be used prophylactically or as a first-line treatment. |
| Sevelamer Carbonate/HCl | 3% in chow | Oral (Diet) | A non-calcium-based binder.[6] |
| Calcium Carbonate | 60-100 mg/kg/day | Oral (Gavage or with food) | Monitor for hypercalcemia. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Effects of sevelamer treatment on cardiovascular abnormalities in mice with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. winthropus.com [winthropus.com]
Technical Support Center: Mitigating TAS-120 (Futibatinib) Induced Toxicity in Long-Term In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage toxicities associated with the long-term in vivo use of TAS-120 (futibatinib).
I. Mechanism of Action of this compound (Futibatinib)
Futibatinib is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] It covalently binds to a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[2] This irreversible binding is a key feature of futibatinib, allowing it to overcome some forms of acquired resistance seen with reversible FGFR inhibitors.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with long-term this compound administration in in vivo studies?
A1: Based on preclinical and clinical data, the most common on-target toxicities associated with this compound are related to its mechanism of action as an FGFR inhibitor. These include:
-
Hyperphosphatemia: Elevated serum phosphate levels are a consistent finding due to FGFR1 inhibition in the kidneys, which plays a role in phosphate homeostasis.[3][4]
-
Dermatological Toxicities: Effects on the skin, hair, and nails are common and can include alopecia (hair loss), dry skin, stomatitis (inflammation of the mouth), and nail disorders.
-
Ocular Toxicities: Retinal disorders have been reported.
-
Gastrointestinal Toxicities: Diarrhea and dry mouth are frequently observed.
-
Tissue Mineralization and Bone Lesions: Findings in repeat-dose toxicology studies in rats and dogs have shown drug-related effects on tissues and bones.[4]
Q2: What is the recommended starting dose for this compound in xenograft models?
A2: A common starting dose for futibatinib in preclinical xenograft models is in the range of 5-25 mg/kg, administered daily via oral gavage.[5] The vehicle for administration is often 0.5% hydroxypropyl methylcellulose in water.[5]
Q3: How should I monitor for hyperphosphatemia during my study?
A3: Regular monitoring of serum phosphate is crucial. It is recommended to collect baseline blood samples before the first dose. In the initial two weeks, more frequent monitoring (2-3 times per week) is advised to observe the onset of hyperphosphatemia. Following this initial period, weekly monitoring is generally sufficient for the remainder of a long-term study.[3]
Q4: Are there any known drug-drug interactions to be aware of when using this compound in preclinical studies?
A4: Futibatinib is primarily metabolized by CYP3A and is also a substrate and inhibitor of P-glycoprotein (P-gp).[4] Therefore, co-administration with strong modulators of CYP3A and/or P-gp should be avoided as it can alter the systemic exposure of futibatinib.[4]
III. Troubleshooting Guides
A. Management of Hyperphosphatemia
Issue: Elevated serum phosphate levels are detected in animals treated with this compound.
Mitigation Strategies:
-
Dose Modification:
-
If serum phosphate levels become significantly elevated, consider a dose reduction of this compound. A temporary interruption of treatment may also be necessary until phosphate levels return to a manageable range.
-
-
Dietary Management:
-
Prophylactically, or upon detection of hyperphosphatemia, switch animals to a commercially available low-phosphate diet. Ensure the control diet is identical in composition, except for the phosphate content, to isolate the effects of the dietary change.[3]
-
-
Phosphate Binders:
-
Administration of a phosphate binder, such as sevelamer carbonate, can be an effective strategy. Sevelamer is a non-absorbed, calcium-free, and metal-free phosphate binder.[6]
-
| Mitigation Strategy | Key Considerations |
| Dose Reduction/Interruption | Monitor serum phosphate levels closely after dose adjustment to assess response. |
| Low-Phosphate Diet | Acclimatize animals to the new diet for a few days before starting this compound treatment. Monitor food and water intake, as well as body weight, as palatability may be a concern.[3] |
| Phosphate Binders (Sevelamer Carbonate) | Administer shortly before or with the this compound dose to coincide with feeding. Dose-finding studies in the specific animal model are recommended.[3] |
B. Management of Dermatological Toxicities
Issue: Animals exhibit signs of dermatological adverse effects such as alopecia, dry skin, or ulcerative dermatitis.
Mitigation Strategies:
-
Topical Treatments:
-
For dry skin, the application of emollients can be beneficial. In mouse models of atopic dermatitis, emollients have been shown to reduce lesions.[7]
-
For ulcerative dermatitis, various topical treatments have been explored in mouse models, including triple-antibiotic ointments and 0.005% sodium hypochlorite.[8][9]
-
-
Environmental Enrichment and Husbandry:
-
Ensure proper husbandry to minimize stress and reduce the risk of secondary infections. For ulcerative dermatitis, which can be exacerbated by scratching, toenail trimming may help reduce self-trauma.
-
| Mitigation Strategy | Key Considerations |
| Topical Emollients | Apply a thin layer to the affected area. Monitor for any signs of irritation from the emollient itself. |
| Topical Antimicrobials | Use as directed for suspected or confirmed secondary bacterial infections. Consult with a veterinarian for appropriate choices. |
| Environmental and Husbandry Modifications | Provide adequate bedding and enrichment to reduce stress-related behaviors that may worsen skin conditions. |
IV. Experimental Protocols
Protocol 1: Monitoring Serum Phosphate in Rodent Models
-
Baseline Sampling: Prior to the first administration of futibatinib, collect a baseline blood sample via a standard method (e.g., tail vein, saphenous vein).
-
Acclimation: Ensure animals are acclimated to handling and the blood collection procedure to minimize stress.
-
Initial Monitoring: For the first two weeks of the study, collect blood samples 2-3 times per week.
-
Long-Term Monitoring: After the initial two-week period, continue with weekly blood sample collection.
-
Sample Processing: Process blood samples to obtain serum and analyze for phosphate concentration using a standard biochemical analyzer.
Protocol 2: Preparation and Administration of Sevelamer Carbonate via Oral Gavage
This protocol is adapted from clinical use and should be optimized for the specific animal model.
-
Dosage Calculation: A starting point for sevelamer carbonate dosage will need to be determined based on the severity of hyperphosphatemia and the animal model. Dose-finding studies are recommended.
-
Formulation:
-
Crush a sevelamer carbonate tablet into a fine powder.
-
Suspend the powder in a suitable vehicle, such as water or 0.5% methylcellulose. The volume should be appropriate for oral gavage in the specific animal model (e.g., 5-10 ml/kg for mice).
-
Ensure the suspension is homogenous by vortexing or stirring immediately before administration.
-
-
Administration:
-
Administer the suspension via oral gavage using an appropriately sized gavage needle.
-
Administer the phosphate binder shortly before or with the futibatinib dose and ideally coinciding with feeding times.
-
-
Monitoring: Observe animals for any signs of distress during and after gavage.
V. Data Presentation
Table 1: Common Adverse Reactions with Futibatinib (Clinical Data)
| Adverse Reaction | Any Grade (%) | Grade 3 or 4 (%) |
| Nail Toxicity | 47 | - |
| Musculoskeletal Pain | 43 | - |
| Constipation | 39 | - |
| Diarrhea | 39 | - |
| Fatigue | 37 | 8 |
| Dry Mouth | 35 | - |
| Alopecia | 34 | - |
| Stomatitis | 30 | 6 |
| Abdominal Pain | 30 | - |
| Dry Skin | 29 | - |
| Arthralgia | 25 | - |
| Dysgeusia | 25 | - |
| Dry Eye | 25 | - |
| Nausea | 24 | - |
| Decreased Appetite | 23 | - |
| Urinary Tract Infection | 23 | - |
| Palmar-Plantar Erythrodysesthesia | 21 | 5 |
| Vomiting | 20 | - |
Data from the this compound-101 trial in patients with intrahepatic cholangiocarcinoma.[10]
Table 2: Preclinical Efficacy of Futibatinib in Xenograft Models
| Cancer Type (FGFR Aberration) | Animal Model | Treatment Dose & Schedule | Outcome |
| Cholangiocarcinoma (FGFR2 fusion) | Nude mouse | 20 mg/kg, QD, PO | Strong antitumor efficacy |
| Gastric Cancer (FGFR2 amplification) | Nude mouse | 20 mg/kg, QD, PO | Significant tumor growth inhibition |
| Rhabdomyosarcoma (FGFR4 mutation) | NSG mouse | 5, 15, or 25 mg/kg, QD, PO | Limited efficacy |
Data compiled from preclinical studies.[5][11]
VI. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Best practices for storing and handling TAS-120 in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling TAS-120 (Futibatinib) in a laboratory setting. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address specific issues that may be encountered during experiments.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure experimental reproducibility.
For Solid Compound:
-
Storage Temperature: Store the solid compound as recommended on the product insert, typically at -20°C for long-term storage.
-
Environment: Keep the vial tightly sealed and protect it from moisture and direct sunlight.
For Stock Solutions:
-
Solvent Selection: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] Using fresh DMSO is critical, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Storage of Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used immediately for optimal results.[1]
General Laboratory Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood.[2]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Futibatinib)? A1: this compound, also known as Futibatinib, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[3][4] It is an irreversible inhibitor that targets all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4).[1][5]
Q2: What is the mechanism of action of this compound? A2: this compound covalently binds to a highly conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[4][6][7] This irreversible binding blocks the receptor's kinase activity, preventing its autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][8]
Q3: How should I prepare a stock solution of this compound? A3: To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO. For example, a stock solution of 10 mM can be prepared for use in cell-based assays.[7] Ensure the compound is fully dissolved by vortexing. For in vivo studies, specific formulations using solvents like PEG300, Tween80, and ddH2O may be required.[1]
Data Presentation: Solubility and Potency
The following tables summarize key quantitative data for this compound.
| Solvent | Solubility |
| DMSO | 84 mg/mL (200.74 mM)[1] |
| DMF | 30 mg/mL[8] |
| Ethanol | 1 mg/mL[8] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[8] |
| Target | IC₅₀ (nM) |
| FGFR1 | 1.8 - 3.9[1][4][7] |
| FGFR2 | 1.3 - 1.4[1][4][7] |
| FGFR3 | 1.6[1][4][7] |
| FGFR4 | 3.7 - 8.3[1][4][7] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.[4][9]
-
Materials:
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells, including a vehicle-only control (medium with the same final DMSO concentration).[4]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Protocol 2: Western Blot Analysis for FGFR Signaling Inhibition
This protocol assesses the effect of this compound on the phosphorylation of FGFR and its downstream targets like ERK.[4][9]
-
Materials:
-
6-well cell culture plates
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Ice-cold PBS and lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate (ECL)
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.[4]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.[4]
-
Mandatory Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Troubleshooting Guide
Q1: My this compound powder is difficult to dissolve in DMSO.
-
Potential Cause: The DMSO may have absorbed moisture, which reduces the solubility of this compound.[1] The compound may also require more vigorous mixing.
-
Solution:
-
Use a fresh, unopened vial of anhydrous, high-quality DMSO.[1]
-
Vortex the solution for an extended period. Gentle warming in a water bath may also aid dissolution, but be cautious about potential degradation.
-
Q2: I'm observing high cytotoxicity in my negative control cell line that doesn't have FGFR alterations.
-
Potential Cause: This could indicate an off-target effect of this compound, especially at higher concentrations.[9] While highly selective, no inhibitor is perfectly specific.
-
Solution:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to inhibit FGFR signaling in your positive control cells. Use the lowest effective concentration to minimize off-target effects.[9]
-
Genetic Validation: Use shRNA or CRISPR-Cas9 to knock down or knock out FGFR expression in your target cells. If cytotoxicity persists in the absence of the intended target, an off-target mechanism is likely.[9]
-
Use Structurally Distinct Inhibitors: Confirm that the observed phenotype is due to FGFR inhibition by testing another well-characterized FGFR inhibitor with a different chemical structure.[9]
-
Q3: My Western blot does not show inhibition of FGFR phosphorylation.
-
Potential Cause: The concentration of this compound may be too low, the treatment time may be too short, or the compound may have degraded. It's also possible the cells are not actively signaling through the FGFR pathway.
-
Solution:
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to find the optimal conditions for inhibiting FGFR phosphorylation in your cell line.
-
Stimulate the Pathway: If cells are grown in low-serum media, you may need to stimulate them with an appropriate FGF ligand to activate the pathway before treatment.[9]
-
Check Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a new stock if necessary.
-
Include Controls: Always include a positive control (e.g., a cell line known to be sensitive to this compound) and a negative (vehicle) control.[11]
-
Data Presentation: Potential Off-Target Kinases
While this compound is highly selective for FGFRs, some in vitro screening assays have identified potential off-target interactions at higher concentrations. This data may not translate directly to cellular effects but can be useful for troubleshooting.[9]
| Potential Off-Target Kinase | % Inhibition @ 100 nM | Notes |
| RET (S891A mutant) | 85.7% | High inhibition observed in one screen.[9] |
| MAPK12 | 69% | Binding assay hit, but enzymatic inhibition was limited.[9] |
| INSR | 55% | Binding assay hit, but enzymatic inhibition was limited.[9] |
| MAPKAPK2 | 54.3% | Moderate inhibition observed in one screen.[9] |
| CK1α | 50.7% | Moderate inhibition observed in one screen.[9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. gzlabfurniture.com [gzlabfurniture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Understanding and Addressing Variability in TAS-120 (Futibatinib) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability in efficacy observed with TAS-120 (futibatinib) across different cancer cell lines. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as futibatinib, is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] It works by covalently binding to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This irreversible binding blocks the receptor's signaling activity, thereby inhibiting downstream pathways, such as the RAS-MAPK and PI3K-AKT pathways, that are crucial for cell proliferation, survival, and migration in FGFR-dependent cancers.[2]
Q2: Why is there variability in the efficacy of this compound across different cancer cell lines?
A2: The efficacy of this compound is highly dependent on the genetic makeup of the cancer cells, specifically the status of the FGFR genes. Variability in response is primarily due to:
-
Presence of specific FGFR alterations: Cell lines with FGFR gene amplifications, fusions, or activating mutations are generally more sensitive to this compound.[3][4] The type of alteration can influence the degree of dependency on the FGFR pathway and thus the sensitivity to inhibition.
-
Acquired resistance mutations: Prolonged exposure to FGFR inhibitors can lead to the development of secondary mutations in the FGFR kinase domain that interfere with drug binding. Common resistance mutations include those at the gatekeeper residue (V565) and the molecular brake region (N550).[5][6]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways, such as the PI3K/mTOR or MAPK pathways, to circumvent the FGFR blockade.[7][8]
-
Cell line integrity: Misidentification or cross-contamination of cell lines can lead to misleading results, as the cells being tested may not have the expected FGFR alterations.[9][10][11][12][13]
Q3: How do I know if my cell line is a good model to test this compound?
A3: A good cell line model for testing this compound should ideally have a documented FGFR alteration (e.g., amplification, fusion, or mutation) that is known to be a driver of cancer cell growth. You can verify the genetic background of your cell line through sequencing or by consulting cell line databases. It is also crucial to perform cell line authentication to ensure you are working with the correct cells.[9][10][11][12][13]
Q4: What is cell line authentication and why is it important?
Data Presentation: this compound (Futibatinib) In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against various cancer cell lines with defined FGFR alterations. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values demonstrate the variability in sensitivity to the drug.
| Cell Line | Cancer Type | FGFR Alteration | IC50/GI50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 3.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 5.6 |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | 4.2 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 2.9 |
| ICC13-7 | Biliary Tract Cancer | FGFR Activated | 0.6 |
| CCLP-1 | Biliary Tract Cancer | FGFR Activated | 1.5 |
| Huh-7 | Hepatocellular Carcinoma | No known FGFR alteration | > 10,000 |
Data compiled from multiple sources.[1][14][15] Values can vary depending on the specific assay conditions.
Experimental Protocols
Here we provide detailed protocols for assessing the efficacy of this compound in cancer cell lines.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Futibatinib)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A vehicle control (DMSO) should also be prepared at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 or GI50 value.
-
Western Blot Analysis of FGFR Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Futibatinib)
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
-
Troubleshooting Guide
Issue 1: High variability in results between replicate wells in the cell viability assay.
-
Potential Cause:
-
Inconsistent cell seeding density.
-
Pipetting errors during compound addition or reagent dispensing.
-
Edge effects in the multi-well plate.
-
-
Troubleshooting Steps:
-
Ensure thorough mixing of the cell suspension before seeding.
-
Use calibrated pipettes and consider using a multi-channel pipette for reagent addition.
-
Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Issue 2: this compound shows little to no effect in a cell line expected to be sensitive.
-
Potential Cause:
-
Cell Line Integrity: The cell line may be misidentified or have lost the FGFR alteration over time in culture.
-
Compound Activity: The this compound stock solution may have degraded.
-
Assay Conditions: The incubation time may be too short, or the drug concentration range may be inappropriate.
-
Acquired Resistance: The cells may have developed resistance to the drug.
-
-
Troubleshooting Steps:
-
Confirm the presence of the target FGFR alteration using PCR or sequencing.
-
Use a fresh, validated stock of this compound.
-
Perform a time-course experiment and broaden the concentration range of the drug.
-
Analyze for potential resistance mutations in the FGFR gene.[5]
Issue 3: Inconsistent or no inhibition of FGFR phosphorylation in Western blot.
-
Potential Cause:
-
Inefficient Cell Lysis: Incomplete extraction of proteins.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be incorrect.
-
Suboptimal Transfer: Inefficient transfer of proteins from the gel to the membrane.
-
Short Drug Incubation: The drug may not have had enough time to act on the cells.
-
-
Troubleshooting Steps:
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
Use a validated primary antibody for p-FGFR and ensure the secondary antibody is compatible.
-
Optimize the protein transfer conditions (time, voltage).
-
Perform a time-course experiment to determine the optimal incubation time for this compound.
-
Issue 4: Downstream signaling (p-ERK, p-AKT) is not inhibited despite FGFR dephosphorylation.
-
Potential Cause:
-
Troubleshooting Steps:
-
Investigate the activity of other receptor tyrosine kinases or signaling pathways (e.g., EGFR, MET).
-
Consider combination therapy with inhibitors of the identified bypass pathways.
-
Visualizations
Caption: FGFR Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Efficacy Testing.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Cell Line Authentication Resources [promega.com]
- 12. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Optimizing dosing schedule for futibatinib in combination therapy studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving futibatinib in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of futibatinib?
A1: Futibatinib is a potent and selective small molecule inhibitor that irreversibly binds to the kinase domains of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] This covalent bond permanently disables the receptor's enzymatic activity, leading to a sustained blockade of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2][4] This irreversible action distinguishes it from many reversible FGFR inhibitors and may contribute to its efficacy against certain acquired resistance mutations.[5][6]
Q2: What is the rationale for using futibatinib in combination therapy?
A2: The primary goals for combining futibatinib with other agents are to enhance anti-tumor efficacy, overcome or delay the onset of drug resistance, and potentially reduce toxicity by using lower doses of each compound.[7] Combination strategies often involve targeting parallel or downstream pathways to create a synergistic effect. For example, combining futibatinib with immunotherapy, such as an anti-PD-1 antibody, is being explored based on preclinical data suggesting synergistic effects on the tumor microenvironment.[8]
Q3: How should I determine the optimal dosing schedule for my in vitro or in vivo combination study?
A3: Determining the optimal dosing schedule requires a multi-step approach.
-
In Vitro: Start by establishing the IC50 (or GI50) for each drug individually in your cell line(s) of interest.[9] For combination studies, a common starting point is to use a fixed-ratio experimental design based on the IC50 values of the individual drugs. The Chou-Talalay method can then be used to analyze the data and determine if the combination is synergistic, additive, or antagonistic across a range of effect levels.[10][11][12]
-
In Vivo: Begin with monotherapy dose-finding studies to establish the maximum tolerated dose (MTD) of futibatinib and the combination partner in your chosen animal model.[13] For combination studies, you may need to start with reduced doses (e.g., 50-75% of the single-agent MTD) to manage potential overlapping toxicities. Staggered dosing schedules (e.g., administering drugs on alternate days) or intermittent dosing (e.g., twice weekly) can also be explored to improve tolerability while maintaining efficacy.[9]
Q4: What are the known mechanisms of resistance to futibatinib?
A4: Resistance to futibatinib is an area of active research. The most frequently observed mechanisms are on-target, acquired secondary mutations within the FGFR kinase domain.[14][15] Key mutations include those at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[16][17] Off-target resistance can also occur through the activation of bypass signaling pathways, such as the PI3K/mTOR or MAPK pathways.[16] Interestingly, mutations at the covalent binding site (C492) are rare, potentially because they reduce the receptor's signaling activity.[15]
Troubleshooting Guide
Problem: I am not observing the expected synergy between futibatinib and my combination agent in vitro.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Ratio | The synergistic effect of a drug combination is often dependent on the ratio of the two agents. Re-evaluate your experimental design. Instead of a single fixed ratio, test multiple non-constant ratios to explore the synergy landscape more broadly.[10] |
| Cell Line Insensitivity | The target cell line may lack dependence on the FGFR pathway or may have pre-existing resistance mechanisms. Confirm FGFR expression and phosphorylation in your cell line via Western Blot or similar methods. Consider testing a panel of cell lines with known FGFR alterations to validate your combination.[18] |
| Suboptimal Assay Conditions | The duration of drug exposure may be insufficient for a synergistic effect to manifest. Try extending the incubation time (e.g., from 48 to 72 or 96 hours). Also, ensure that the cell seeding density is appropriate to avoid confluence-related artifacts. |
| Antagonistic Interaction | The two drugs may have an antagonistic interaction in your specific model. A quantitative analysis using the Combination Index (CI) from the Chou-Talalay method will confirm this (CI > 1 indicates antagonism).[12] |
Problem: The combination therapy is causing excessive toxicity in my animal model.
| Possible Cause | Troubleshooting Steps |
| Overlapping Toxicities | Both agents may share common toxicities. Review the known adverse event profiles for both drugs. The most common adverse event with futibatinib is hyperphosphatemia.[1][19] |
| Pharmacokinetic Interaction | One drug may be altering the metabolism or clearance of the other, leading to higher-than-expected exposure. Futibatinib is primarily metabolized by CYP3A4.[1] Consider this if your combination agent is a known modulator of this enzyme. |
| Dosing Schedule is Too Intense | Continuous daily dosing of both agents may not be tolerable. 1. Dose Reduction: Reduce the dose of one or both agents to 75% or 50% of the single-agent MTD.[20] 2. Intermittent Dosing: Implement a "drug holiday." For example, dose for 5 days followed by 2 days off, or dose every other day.[9] 3. Staggered Dosing: Administer the drugs sequentially rather than concurrently. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Futibatinib Monotherapy in FGFR-Deregulated Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | Futibatinib GI₅₀ (nmol/L) |
| OCUM-2MD3 | Gastric | FGFR2 Amplification | 2.1 ± 0.2 |
| RT-112 | Bladder | FGFR3-TACC3 Fusion | 1.8 ± 0.3 |
| H1581 | NSCLC | FGFR1 Amplification | 1.6 ± 0.1 |
| AN3-CA | Endometrial | FGFR2 Mutation | 3.3 ± 0.3 |
| MFM-223 | Breast | FGFR2 Amplification | 2.3 ± 0.3 |
| (Source: Adapted from preclinical studies evaluating futibatinib's growth inhibition (GI₅₀) after 3 days of exposure)[9] |
Table 2: Clinical Dosing and Dose Modifications for Futibatinib
| Dosing Level | Dose |
| Starting Dose | 20 mg orally once daily[13][21][22] |
| First Dose Reduction | 16 mg orally once daily[20] |
| Second Dose Reduction | 12 mg orally once daily[20] |
| Discontinuation | Permanently discontinue if unable to tolerate 12 mg daily[20] |
| (Source: Based on FDA-approved prescribing information and clinical trial data) |
Key Experimental Protocols
Protocol: In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines the steps to quantitatively assess the interaction between futibatinib (Drug A) and a combination partner (Drug B).
-
Determine Single-Agent Potency:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Prepare serial dilutions of futibatinib and Drug B individually.
-
Treat cells for a defined period (e.g., 72 hours).
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, XTT).
-
Calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug. This requires generating a dose-response curve for each drug alone.[7]
-
-
Combination Treatment (Constant Ratio Design):
-
Based on the individual IC50 values, select a fixed molar ratio for the combination (e.g., if IC50 of A is 10 nM and B is 20 nM, a 1:2 ratio can be used).
-
Create a serial dilution series of the drug combination, maintaining the fixed ratio.
-
Treat cells in parallel with the single agents and the combination. Include a vehicle-only control.
-
-
Data Analysis:
-
Measure cell viability for all conditions.
-
Convert viability data to Fraction affected (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use a software package like CompuSyn or similar tools that implement the Chou-Talalay method.[11]
-
The software will generate a Combination Index (CI) value for different Fa levels.[10]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Visualization:
-
Generate a Fa-CI plot (also known as a Chou-Talalay plot) to visualize the interaction across all effect levels.
-
Generate an isobologram , which provides a graphical representation of synergy at a specific effect level (e.g., IC50).
-
Visualizations
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 3. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 4. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jnccn.org [jnccn.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Futibatinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 21. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
Validation & Comparative
A Head-to-Head Battle in Cholangiocarcinoma Models: TAS-120 (Futibatinib) vs. Pemigatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent FGFR inhibitors, TAS-120 (futibatinib) and pemigatinib, in the context of cholangiocarcinoma. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
At the forefront of targeted therapies for cholangiocarcinoma with fibroblast growth factor receptor 2 (FGFR2) alterations are this compound (futibatinib) and pemigatinib. While both drugs target the FGFR signaling pathway, their distinct mechanisms of action translate to differences in efficacy, particularly in the context of acquired resistance. Pemigatinib is a reversible, ATP-competitive inhibitor of FGFR1-3, whereas futibatinib is a next-generation, irreversible inhibitor of FGFR1-4.[1][2][3] This fundamental difference in binding modality has significant implications for their activity against resistance mutations that can emerge during treatment.[1][4]
In Vitro Efficacy: A Tale of Two Inhibitors
Preclinical studies in cholangiocarcinoma cell lines provide a direct comparison of the inhibitory activity of this compound and pemigatinib against wild-type and mutated FGFR2. The data clearly demonstrates that while both drugs are potent against wild-type FGFR2, this compound retains significant activity against several FGFR2 kinase domain mutations that confer resistance to ATP-competitive inhibitors like pemigatinib.
| FGFR2 Status | This compound (Futibatinib) IC50 (nmol/L) | Pemigatinib IC50 (nmol/L) |
| Wild-Type | 2 | 2 |
| N549D | 4 | 153 |
| N549K | 17 | 288 |
Data from an indirect treatment comparison analysis.[5]
Clinical Efficacy: Indirect Comparison of Pivotal Trials
While direct head-to-head clinical trials are lacking, an indirect comparison of the pivotal Phase 2 trials, FOENIX-CCA2 for futibatinib and FIGHT-202 for pemigatinib, provides valuable insights into their clinical efficacy in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[6][7]
| Efficacy Parameter | This compound (Futibatinib) - FOENIX-CCA2 | Pemigatinib - FIGHT-202 |
| Objective Response Rate (ORR) | 42%[8] | 35.5%[9] |
| Median Duration of Response (DoR) | 9.7 months[8] | 7.5 months[9] |
| Median Progression-Free Survival (PFS) | 8.94 months[10] | 6.9 months[11] |
| Median Overall Survival (OS) | 20.0 months[10] | 21.1 months[9] |
It is important to note that these are results from separate single-arm trials and not from a direct head-to-head comparison.[6][7][10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a general workflow for preclinical evaluation.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound and pemigatinib.
Caption: Generalized workflow for preclinical evaluation of FGFR inhibitors in cholangiocarcinoma models.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound and pemigatinib in cholangiocarcinoma cell lines.
-
Cell Seeding: Plate cholangiocarcinoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or pemigatinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve fitting software.
Patient-Derived Xenograft (PDX) Model
This protocol describes the generation and use of PDX models for in vivo efficacy studies.
-
Tumor Implantation: Surgically implant fresh tumor tissue from a cholangiocarcinoma patient subcutaneously into immunodeficient mice.
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), harvest it and passage it into new cohorts of mice for expansion.
-
Treatment Initiation: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, pemigatinib).
-
Drug Administration: Administer the drugs orally at their respective determined doses and schedules.
-
Tumor Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Both this compound (futibatinib) and pemigatinib are effective targeted therapies for cholangiocarcinoma with FGFR2 alterations. Preclinical data suggests that this compound's irreversible binding mechanism provides an advantage in overcoming resistance mutations that can limit the efficacy of reversible inhibitors like pemigatinib. Indirect comparisons of clinical trial data show that futibatinib has a numerically higher objective response rate and a longer duration of response. The choice between these agents in a clinical setting may depend on the specific FGFR2 alteration, prior treatment history, and the potential for acquired resistance. Further head-to-head studies are needed to definitively establish the superior agent in various clinical scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispor.org [ispor.org]
- 6. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements [theoncologynurse.com]
- 7. Comparing Results with Futibatinib and Pemigatinib versus Chemotherapy in Patients with Cholangiocarcinoma and FGFR2 Fusion or Other Rearrangements | CCA News Online [ccanewsonline.com]
- 8. Futibatinib for Cholangiocarcinoma With FGFR2 Gene Fusion or Other Rearrangements - The ASCO Post [ascopost.com]
- 9. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
- 11. Pemazyre (pemigatinib) vs Lytgobi (futibatinib) | Everyone.org [everyone.org]
Head-to-Head In Vitro Comparison: Futibatinib vs. Infigratinib for FGFR-Targeted Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. Among these, futibatinib (formerly TAS-120) and infigratinib (formerly BGJ398) are two prominent small molecule inhibitors that have demonstrated significant clinical activity. This guide provides a detailed head-to-head in vitro comparison of futibatinib and infigratinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical properties, antiproliferative activities, and mechanisms of action, supported by experimental data.
Futibatinib is distinguished as a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1] It achieves sustained inhibition by forming a covalent bond with a conserved cysteine in the ATP-binding pocket of the FGFR kinase domain.[1] In contrast, infigratinib is a reversible, ATP-competitive inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] This fundamental difference in their binding mechanisms influences their in vitro efficacy and their profiles against acquired resistance mutations.[3][4]
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of futibatinib and infigratinib has been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data, providing a direct comparison of their inhibitory activities.
Table 1: Comparative Inhibitory Activity against FGFR Kinases (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of each compound against the enzymatic activity of different FGFR isoforms in cell-free biochemical assays.
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 |
Data for Futibatinib from Sootome et al., Cancer Res, 2020.[1] Data for Infigratinib from respective drug information resources.[1]
Table 2: Antiproliferative Activity in Cancer Cell Lines with FGFR Aberrations (GI50, µM)
| Cancer Type | Cell Line | FGFR Genomic Aberration | Futibatinib GI50 (µM) |
| Gastric | OCUM-2M | FGFR2 amplification | 0.00075 |
| Gastric | SNU-16 | FGFR2 amplification | 0.00091 |
| Lung | H1581 | FGFR1 amplification | 0.0028 |
| Bladder | RT-112 | FGFR3 fusion | 0.0089 |
| Endometrial | MFE-280 | FGFR2 mutation | 0.012 |
Data from Sootome et al., Cancer Res, 2020.[1]
Mechanism of Action and Signaling Pathway
Both futibatinib and infigratinib exert their anticancer effects by inhibiting the FGFR signaling pathway. Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that are crucial for cell proliferation, survival, and angiogenesis.[5] Key downstream pathways include the RAS-MAPK and PI3K-AKT cascades.[1][3] By blocking the ATP-binding pocket of the FGFR kinase domain, these inhibitors prevent the phosphorylation of the receptor and the subsequent activation of these oncogenic signaling pathways.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro evaluation of FGFR inhibitors. Below are representative protocols for key biochemical and cellular assays.
In Vitro Biochemical Kinase Assay (Luminescent)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified FGFR kinase.
Materials:
-
Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP solution
-
Specific peptide substrate for each FGFR isoform
-
Test compounds (futibatinib, infigratinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the serially diluted compounds. Include a DMSO control.
-
Prepare a reaction mixture containing the kinase buffer, recombinant FGFR enzyme, and the peptide substrate. Add this mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.[5]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR alterations
-
Appropriate cell culture media and supplements
-
Test compounds (futibatinib, infigratinib) serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear flat-bottom plates
-
Luminometer
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[3][5]
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value from the dose-response curves.[1]
Western Blotting for Downstream Signaling
This protocol is used to assess the inhibition of FGFR signaling pathways by analyzing the phosphorylation status of downstream proteins.
Materials:
-
Cancer cell lines with FGFR alterations
-
Test compounds (futibatinib, infigratinib)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes to 2 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Conclusion
Both futibatinib and infigratinib are potent inhibitors of the FGFR pathway, with distinct in vitro characteristics. Futibatinib's irreversible binding mechanism provides broad and sustained inhibition of FGFR1-4 and has demonstrated activity against certain resistance mutations that can affect reversible inhibitors.[1][3][4] Infigratinib is a potent, reversible inhibitor of FGFR1-3.[1][2] The choice between these inhibitors for research and development will depend on the specific FGFR alterations being targeted and the potential for acquired resistance. The experimental protocols provided in this guide offer a solid foundation for conducting comparative in vitro studies to further explore the efficacy of these and other FGFR inhibitors.
References
Unlocking Synergistic Power: A Guide to Validating the Combination of TAS-120 and MEK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining TAS-120 (futibatinib), a potent irreversible FGFR inhibitor, with MEK inhibitors. This analysis is supported by preclinical and clinical data, offering a comprehensive overview of the therapeutic potential and the underlying scientific rationale for this combination strategy.
The emergence of resistance to targeted cancer therapies remains a significant clinical challenge. In tumors driven by fibroblast growth factor receptor (FGFR) aberrations, the reactivation of the MAPK/ERK signaling pathway is a key mechanism of resistance to FGFR inhibitors. This guide explores the scientific basis and experimental evidence for overcoming this resistance by combining the irreversible FGFR inhibitor this compound with MEK inhibitors, a strategy aimed at achieving a more durable and potent anti-tumor response.
The Rationale for Combination Therapy: Targeting Resistance Pathways
This compound, also known as futibatinib, is a highly selective and irreversible inhibitor of FGFR1-4.[1] It has demonstrated clinical benefit in patients with various solid tumors harboring FGFR alterations, including those who have developed resistance to other FGFR inhibitors.[1] The primary downstream signaling cascade of the FGFR pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
However, sustained inhibition of FGFR can lead to feedback reactivation of the MEK/ERK pathway, thereby limiting the therapeutic efficacy of FGFR inhibitors as monotherapy. This adaptive resistance mechanism underscores the compelling rationale for a dual-targeted approach. By simultaneously inhibiting both FGFR with this compound and a key downstream effector with a MEK inhibitor, it is hypothesized that a more profound and sustained blockade of oncogenic signaling can be achieved, leading to synergistic anti-tumor effects.
A phase Ib/II clinical trial is currently underway to evaluate the combination of futibatinib with the MEK inhibitor binimetinib in patients with advanced KRAS-mutant cancers, providing strong clinical validation for this therapeutic strategy.[2][3]
Preclinical Evidence of Synergy
While direct preclinical studies on the combination of this compound and a MEK inhibitor are emerging, extensive research on combining other FGFR inhibitors with MEK inhibitors provides a strong foundation for the expected synergistic effects.
In Vitro Studies
In vitro studies are crucial for establishing the synergistic, additive, or antagonistic effects of drug combinations. Key assays include cell viability, colony formation, and apoptosis assays.
Table 1: Summary of Preclinical In Vitro Data for FGFR and MEK Inhibitor Combinations
| Cell Line(s) | Cancer Type | FGFR Inhibitor | MEK Inhibitor | Key Findings |
| Gastric Cancer Cell Lines | Gastric Cancer | Unspecified | Unspecified | Combination synergistically inhibited proliferation and delayed MAPK/ERK reactivation. |
| KRAS-mutant NSCLC cell lines | Non-Small Cell Lung Cancer | Unspecified | Trametinib | Combination enhanced tumor cell death in vitro. |
| FGFR2-amplified cancer cell lines | Cancers of Unknown Primary | BGJ398 (infigratinib) | Trametinib | Synergistic reduction in cell growth and viability. |
In Vivo Studies
Animal models, particularly xenograft studies, are instrumental in validating the in vivo efficacy of combination therapies.
Table 2: Summary of Preclinical In Vivo Data for FGFR and MEK Inhibitor Combinations
| Animal Model | Cancer Type | FGFR Inhibitor | MEK Inhibitor | Key Findings |
| Xenograft models | KRAS-mutant NSCLC | Unspecified | Trametinib | Enhanced tumor cell death observed in vivo. |
| Patient-derived xenografts (PDXs) | Cancers of Unknown Primary | BGJ398 (infigratinib) | Trametinib | Drastic reduction in tumor size compared to single-agent treatments. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments used to assess the synergistic effects of this compound and MEK inhibitors.
Cell Viability Assay
Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and to calculate synergy scores.
Protocol:
-
Cell Seeding: Seed cancer cells with known FGFR aberrations into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor (e.g., trametinib or selumetinib) in cell culture medium.
-
Treatment: Treat cells with a matrix of concentrations of both drugs, individually and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy.[4][5][6]
Western Blot Analysis for MAPK Pathway Modulation
Objective: To assess the effect of the drug combination on the phosphorylation status of key proteins in the MAPK/ERK pathway.[7][8][9]
Protocol:
-
Cell Treatment: Treat cells with this compound, a MEK inhibitor, or the combination for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total MEK, and ERK.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.[10][11][12]
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, this compound alone, MEK inhibitor alone, and the combination).
-
Treatment Administration: Administer the drugs according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess for synergistic effects.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better illustrate the concepts and methodologies described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESMO 2022: A phase Ib/II open-label, nonrandomized study of FGFR inhibitor futibatinib in combination with MEK inhibitor binimetinib in patients with advanced KRAS-mutant cancer [clin.larvol.com]
- 3. Facebook [cancer.gov]
- 4. Cell viability assay for drug synergy [bio-protocol.org]
- 5. 2.10. Drug Combination Test and Synergy Calculations [bio-protocol.org]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
TAS-120 Demonstrates Efficacy in Pemigatinib-Resistant Cholangiocarcinoma Models by Overcoming Key FGFR2 Resistance Mutations
A comparative analysis of the irreversible FGFR inhibitor TAS-120 (futibatinib) reveals its potent activity against clinically relevant FGFR2 kinase domain mutations that confer resistance to the ATP-competitive inhibitor pemigatinib. This guide provides a comprehensive overview of the cross-resistance profile of this compound, supported by in vitro experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
For researchers and drug development professionals in oncology, the emergence of acquired resistance to targeted therapies is a significant challenge. In FGFR2 fusion-positive cholangiocarcinoma, pemigatinib has shown clinical benefit; however, its efficacy is often limited by the development of secondary mutations in the FGFR2 kinase domain.[1] Experimental evidence demonstrates that this compound can effectively overcome resistance conferred by these mutations, offering a potential sequential treatment option for patients who have progressed on pemigatinib or other ATP-competitive FGFR inhibitors.
Comparative Efficacy of this compound in Pemigatinib-Resistant Cell Lines
This compound exhibits potent inhibitory activity against wild-type FGFR2 and maintains its efficacy against common pemigatinib-resistance mutations, including those at the "gatekeeper" residue (V565F) and the "molecular brake" motif (N550K).[2] In contrast, the activity of pemigatinib is significantly diminished in cell lines harboring these mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and pemigatinib in engineered cell lines expressing wild-type or mutant FGFR2 fusions.
| FGFR2 Kinase Domain Status | Cell Line Model | This compound (Futibatinib) IC50 (nM) | Pemigatinib IC50 (nM) | Fold Change in Resistance (vs. WT) for Pemigatinib |
| Wild-Type (WT) | CCLP-1-FGFR2-PHGDH | 10 | 20 | - |
| V565F (Gatekeeper Mutation) | CCLP-1-FGFR2-PHGDH | Data not specified | >100-fold increase from WT | >100 |
| N550K (Molecular Brake Mutation) | CCLP-1-FGFR2-PHGDH | 10 (failed to suppress downstream signaling) | Inactive at 20 nM | Not Applicable |
| L618V | CCLP-1-FGFR2-PHGDH | 10 | Inactive at 20 nM | Not Applicable |
Data compiled from studies on acquired resistance to FGFR inhibitors. Note that while direct head-to-head IC50 values for pemigatinib against all listed mutations in the same study were not uniformly available, the data indicates a significant loss of potency.
Unraveling the Mechanism of this compound's Activity Against Resistance Mutations
The differential activity of this compound in pemigatinib-resistant models stems from its unique binding mechanism. As an irreversible inhibitor, this compound forms a covalent bond with a cysteine residue in the P-loop of the FGFR kinase domain. This mechanism is less susceptible to steric hindrance introduced by mutations at the gatekeeper residue, such as V565F, which can block the binding of ATP-competitive inhibitors like pemigatinib.
Experimental Workflow for Assessing Cross-Resistance
The determination of this compound's cross-resistance profile in pemigatinib-resistant cell lines involves a systematic workflow, from the generation of resistant models to the evaluation of inhibitor efficacy.
Detailed Experimental Protocols
Generation of Pemigatinib-Resistant Cell Lines
-
Vector Construction : The coding sequences for wild-type and mutant (e.g., V565F, N550K) FGFR2-PHGDH fusion proteins are cloned into a retroviral expression vector, such as pMSCV.
-
Retrovirus Production : The retroviral constructs are transfected into a packaging cell line (e.g., HEK293T) along with packaging plasmids to produce replication-incompetent retroviruses.
-
Transduction : The target cholangiocarcinoma cell line (e.g., CCLP-1) is incubated with the viral supernatant in the presence of polybrene to facilitate infection.
-
Selection and Expansion : Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to establish stable cell lines expressing the wild-type or mutant FGFR2 fusion proteins. Expression is confirmed by immunoblotting.
Cell Viability Assay
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : A serial dilution of this compound and pemigatinib is prepared in culture medium. The medium in the cell plates is replaced with the medium containing the inhibitors or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement : Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis : The luminescence readings are normalized to the vehicle-treated control wells. IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
References
A Comparative Analysis of Off-Target Profiles: TAS-120 (Futibatinib) vs. Other Pan-FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptors (FGFRs) has marked a significant advancement in precision oncology. Pan-FGFR inhibitors, designed to block the activity of multiple FGFR family members, have shown clinical efficacy in various cancers driven by FGFR aberrations. However, the therapeutic window of these inhibitors is critically influenced by their off-target activities. This guide provides an objective comparison of the off-target profile of TAS-120 (futibatinib), an irreversible pan-FGFR inhibitor, with other approved pan-FGFR inhibitors: infigratinib, pemigatinib, and erdafitinib. The comparison is based on publicly available preclinical data to inform researchers and drug development professionals.
Executive Summary
This compound (futibatinib) exhibits a highly selective kinase inhibition profile, with minimal off-target activity at concentrations significantly higher than its IC50 for FGFRs. While all pan-FGFR inhibitors discussed demonstrate a degree of selectivity, variations in their off-target profiles may have implications for their clinical use, particularly concerning adverse events and potential for drug resistance. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of key pathways and workflows.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy. Off-target inhibition can lead to unforeseen toxicities and complex pharmacological effects. The following tables summarize the on-target potency and off-target profiles of this compound and other pan-FGFR inhibitors based on in vitro kinase assays.
On-Target Potency (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference(s) |
| This compound (Futibatinib) | 1.8 - 3.9 | 1.3 - 1.4 | 1.6 | 3.7 - 8.3 | [1] |
| Infigratinib | 0.9 - 1.1 | 1.0 - 1.4 | 1.0 - 2.0 | 60 - 61 | [2][3] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [4] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
Off-Target Kinase Inhibition Profiles
The following table presents notable off-target kinase activities of the compared pan-FGFR inhibitors. It is important to note that the screening panels and assay conditions may vary between studies, warranting cautious interpretation of direct comparisons.
| Inhibitor | Off-Target Kinase | Inhibition Data | Assay Conditions | Reference(s) |
| This compound (Futibatinib) | RET (mutant S891A) | 85.7% inhibition | 100 nM | [1] |
| MAPKAPK2 | 54.3% inhibition | 100 nM | [1] | |
| CK1α | 50.7% inhibition | 100 nM | [1] | |
| Infigratinib | LYN | IC50: 300 nM | Cell-free assay | [2] |
| KIT | IC50: 750 nM | Cell-free assay | [2] | |
| YES | IC50: 1100 nM | Cell-free assay | [2] | |
| FYN | IC50: 1900 nM | Cell-free assay | [2] | |
| ABL | IC50: 2300 nM | Cell-free assay | [2] | |
| LCK | IC50: 2500 nM | Cell-free assay | [2] | |
| Pemigatinib | KDR (VEGFR2) | IC50: 182 nM | Cell-free assay | [4] |
| c-KIT | IC50: 266 nM | Cell-free assay | [4] | |
| Erdafitinib | VEGFR2 | ~30-fold less potent than FGFR1 | Cell-free assay | |
| Various | A KINOMEscan against 451 kinases was performed, with detailed data in supplementary materials of the cited study. | KINOMEscan |
Experimental Protocols
The characterization of an inhibitor's off-target profile relies on a series of well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of this compound and other pan-FGFR inhibitors.
Radiometric Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Methodology:
-
Reaction Setup: In a microplate, the test compound at various concentrations is pre-incubated with a specific kinase and a suitable peptide or protein substrate in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose membrane or filter paper, which binds the substrate but not the free ATP.
-
Washing: The membrane is washed to remove unreacted [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess target engagement and identify off-target binding of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures, inducing denaturation and aggregation of proteins that are not stabilized by ligand binding.
-
Cell Lysis: The cells are lysed using a method that preserves protein-protein interactions, such as freeze-thaw cycles.
-
Separation: The soluble protein fraction is separated from the aggregated proteins by centrifugation at high speed.
-
Quantification: The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.
Western Blotting for Downstream Signaling Analysis
Objective: To confirm the on-target and off-target effects of a kinase inhibitor on cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the kinase inhibitor for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase or a potential off-target kinase. A separate blot is probed with an antibody for the total protein as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the phosphorylated protein band is normalized to the intensity of the total protein band to determine the relative change in phosphorylation upon inhibitor treatment.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the FGFR signaling pathway and a general workflow for assessing the off-target profile of a kinase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
TAS-120 (Futibatinib) Overcomes Acquired Resistance to Debio 1347 in FGFR-Driven Cancers
A comparative analysis of TAS-120 and Debio 1347 in the context of acquired resistance mediated by FGFR kinase domain mutations, supported by preclinical and clinical data.
For researchers and drug development professionals engaged in oncology, particularly in the field of targeted therapies, understanding the mechanisms of acquired resistance is paramount. Fibroblast growth factor receptor (FGFR) inhibitors have shown promise in treating cancers with aberrant FGFR signaling. However, the emergence of resistance, often through secondary mutations in the FGFR kinase domain, limits their long-term efficacy. This guide provides a detailed comparison of two FGFR inhibitors, this compound (futibatinib) and Debio 1347, with a focus on the ability of this compound to overcome acquired resistance to Debio 1347 and other ATP-competitive inhibitors.
Executive Summary
Acquired resistance to ATP-competitive FGFR inhibitors like Debio 1347 is a significant clinical challenge, frequently driven by the emergence of secondary mutations in the FGFR2 kinase domain.[1][2][3] Clinical and preclinical evidence demonstrates that this compound, an irreversible FGFR inhibitor, can effectively overcome this resistance.[1][2][3][4] this compound's covalent binding mechanism allows it to inhibit FGFR signaling in the presence of mutations that confer resistance to non-covalent, ATP-competitive inhibitors.[4] This guide presents the supporting data, experimental methodologies, and the underlying molecular mechanisms.
Mechanism of Action and Acquired Resistance
Debio 1347 is an orally bioavailable, selective, and ATP-competitive inhibitor of FGFR1, 2, and 3.[5][6] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing downstream signaling.[5] However, acquired resistance can develop through the emergence of secondary mutations within this domain, which can sterically hinder drug binding or alter the kinase's conformation.[2][4]
This compound (Futibatinib) is a potent, orally bioavailable, and irreversible inhibitor of FGFR1, 2, 3, and 4.[7][8][9] Unlike Debio 1347, this compound forms a covalent bond with a highly conserved cysteine residue within the P-loop of the ATP-binding pocket.[4][9] This irreversible binding allows this compound to maintain inhibitory activity even in the presence of certain kinase domain mutations that confer resistance to ATP-competitive inhibitors.[4][10]
The diagram below illustrates the differential binding mechanisms of Debio 1347 and this compound to the FGFR kinase domain.
Comparative Efficacy Against Resistance Mutations
Clinical and preclinical studies have demonstrated the superior efficacy of this compound in the context of acquired resistance to Debio 1347. A pivotal study by Goyal et al. in Cancer Discovery reported on patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (ICC) who developed resistance to Debio 1347 or another ATP-competitive inhibitor, BGJ398.[1][2][3] These patients subsequently showed clinical benefit from this compound treatment.[1][3]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Debio 1347 against wild-type and various mutant FGFR2 constructs. The data highlights this compound's retained potency against mutations that confer resistance to Debio 1347.
| FGFR2 Kinase Domain Status | Debio 1347 IC50 (nM) | This compound IC50 (nM) | Fold Change in IC50 (Mutant vs. WT) for Debio 1347 | Fold Change in IC50 (Mutant vs. WT) for this compound |
| Wild-Type | 7.6[11] | 1.3 - 1.4[7][9] | - | - |
| V565F (Gatekeeper) | Potent[4] | Resistant[4] | N/A | N/A |
| N550H | Resistant | Active[4] | >10 | <3 |
| E566A | Resistant | Active[4] | >10 | <3 |
| L618V | Resistant | Active[4] | >10 | <3 |
| K660M | Resistant | Active[4] | >10 | <3 |
Note: Specific IC50 values for every mutation were not always available in the public domain and are described qualitatively based on the provided sources. The V565F mutation is a notable exception where Debio 1347 retains some potency due to its specific chemical structure.[4]
Experimental Protocols
The findings presented are supported by robust experimental methodologies, as detailed in the cited literature. Key experimental approaches are outlined below.
Patient-Derived Cell Lines and Xenografts
-
Objective: To establish preclinical models that accurately reflect the genetics and biology of patient tumors.
-
Methodology:
-
Tumor tissue was obtained from patients with FGFR2 fusion-positive cholangiocarcinoma who had developed resistance to Debio 1347 or BGJ398.[1]
-
Patient-derived cell lines (PDCs) were established from fresh tumor biopsies.
-
For xenograft models, tumor fragments were implanted subcutaneously into immunocompromised mice.
-
These models were then used to assess the in vivo efficacy of this compound.
-
In Vitro Drug Sensitivity Assays
-
Objective: To determine the potency of this compound and Debio 1347 against various FGFR2 mutations.
-
Methodology:
-
Cell lines, including established cancer cell lines and PDCs, were engineered to express specific FGFR2 fusion proteins with or without secondary resistance mutations.
-
Cells were treated with serial dilutions of the FGFR inhibitors for a defined period (e.g., 72 hours).
-
Cell viability was assessed using assays such as CellTiter-Glo.
-
IC50 values were calculated from dose-response curves.
-
Circulating Tumor DNA (ctDNA) Analysis
-
Objective: To non-invasively monitor the emergence and evolution of resistance mutations in patients.
-
Methodology:
-
Serial plasma samples were collected from patients throughout their treatment with FGFR inhibitors.
-
ctDNA was extracted from the plasma.
-
Next-generation sequencing (NGS) techniques, such as droplet digital PCR (ddPCR) or targeted sequencing panels, were used to detect and quantify specific FGFR2 mutations.[1][12]
-
The workflow for monitoring acquired resistance and guiding subsequent treatment is depicted in the following diagram.
References
- 1. Patient-Derived Organoids of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Circulating Tumor DNA Analysis Detects FGFR2 Amplification and Concurrent Genomic Alterations Associated with FGFR Inhibitor Efficacy in Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
The Enduring Response: A Comparative Analysis of Futibatinib (TAS-120) Versus Other FGFR Tyrosine Kinase Inhibitors
A deep dive into the durability of response, mechanisms of action, and resistance profiles of leading FGFR inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to this critical class of targeted therapies.
The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors (TKIs). These agents have demonstrated notable efficacy in tumors harboring FGFR gene alterations. However, the durability of the clinical response remains a key challenge. This guide provides a comparative analysis of futibatinib (TAS-120), an irreversible FGFR inhibitor, against other prominent reversible TKIs, focusing on the durability of response and the underlying molecular mechanisms.
Superior Durability of Response with Covalent Inhibition
Futibatinib distinguishes itself from other FGFR TKIs through its unique irreversible binding mechanism. It forms a covalent bond with a conserved cysteine residue within the P-loop of the FGFR kinase domain.[1][2][3][4][5] This irreversible inhibition leads to a sustained blockade of FGFR signaling, which is thought to contribute to a more durable clinical response and the ability to overcome acquired resistance mutations that can limit the efficacy of reversible, ATP-competitive inhibitors.[4]
Clinical trial data supports the durable efficacy of futibatinib. In the pivotal Phase 2 FOENIX-CCA2 study for patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements, futibatinib demonstrated a median duration of response (DoR) of 9.7 months.[6][7]
Comparative Efficacy of FGFR TKIs
The following tables summarize the key efficacy data from clinical trials of futibatinib and other major FGFR TKIs.
Table 1: Efficacy in Cholangiocarcinoma (FGFR2 Fusions/Rearrangements)
| Drug | Trial | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Futibatinib (this compound) | FOENIX-CCA2 | 42%[7] | 9.7 months[6][7] | 9.0 months[6][7] |
| Pemigatinib | FIGHT-202 | 37%[8] | 9.1 months[8][9] | 7.0 months[8][9] |
| Infigratinib | Phase 2 | 23.1%[10][11] | 5.0 months[10][12] | 7.3 months[10][11] |
Table 2: Efficacy in Urothelial Carcinoma (FGFR Alterations)
| Drug | Trial | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Erdafitinib | THOR (vs. Chemo) | 45.6%[13][14] | Not Reported | 5.6 months[13][14] |
| Erdafitinib | BLC2001 (Phase 2) | 40%[15] | 5.4 months[16] | 5.5 months[15] |
Understanding the Molecular Landscape: Signaling and Resistance
A thorough understanding of the FGFR signaling pathway and the mechanisms of resistance is crucial for the development of next-generation inhibitors and rational combination therapies.
FGFR Signaling Pathway
Activation of FGFR by its ligand, fibroblast growth factor (FGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The diagram below illustrates the key components of this pathway.
Mechanisms of Acquired Resistance to FGFR TKIs
Despite the initial efficacy of FGFR inhibitors, acquired resistance frequently emerges, limiting long-term clinical benefit. The primary mechanisms of resistance include on-target secondary mutations in the FGFR kinase domain and activation of bypass signaling pathways.[17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theraindx.com [theraindx.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Initial Results of a Phase 2 FOENIX-CCA2 Study of Futibatinib in Intrahepatic CCA with FGFR2 Fusions/Rearrangements | CCA News Online [ccanewsonline.com]
- 7. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 14. urologytimes.com [urologytimes.com]
- 15. Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TAS-120: A Guide for Laboratory Professionals
Researchers and drug development professionals handling TAS-120 (Futibatinib) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound waste, in line with established safety protocols for chemical handling.
Disposal Procedures
Proper disposal of this compound, a potent FGFR inhibitor, is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following procedures are based on general guidelines for hazardous chemical waste. All personnel must also adhere to their institution's specific safety protocols and local, state, and federal regulations.
Waste Categorization and Segregation:
-
Solid Waste: This category includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and any other lab materials that have come into direct contact with the solid compound.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, cell culture media, and solvents used for cleaning contaminated glassware.
Step-by-Step Disposal Protocol:
-
Containment:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be made of a material compatible with chemical waste.
-
Liquid Waste: Collect all liquid waste in a separate, dedicated, and leak-proof hazardous waste container. This container should be stored in secondary containment to prevent spills.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Futibatinib)". Include the date of accumulation and the specific contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Crucially, do not allow this compound to enter sewers or surface/ground water.
-
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound and its waste. This includes:
-
Lab coat
-
Safety glasses
-
Impermeable gloves
Accidental Release Measures
In the event of a spill, pick up the material mechanically. Avoid generating dust. Ensure the area is well-ventilated. Report the spill to your laboratory supervisor and EHS department.
Emergency Procedures
For detailed first-aid measures, fire-fighting measures, and other emergency procedures, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling TAS-120
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling of TAS-120 (futibatinib), a potent FGFR inhibitor, in a laboratory setting. Adherence to these procedures is essential to minimize exposure and ensure a safe working environment. The recommendations are based on a conservative approach, treating this compound as a potent compound, especially given the conflicting information in available Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
A risk-based approach, such as control banding, is recommended for managing occupational exposure to potent compounds like this compound, particularly for investigational drugs with limited public toxicological data.[1][2][3][4] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical fume hood or other ventilated enclosure- Disposable lab coat with tight cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles | High risk of aerosolization and inhalation of potent powders. Full respiratory protection may be necessary based on a risk assessment.[5] Double gloving provides an extra barrier. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[5] |
| General Laboratory Handling (in solution) | - Lab coat- Safety glasses- Single pair of chemical-resistant gloves | Minimum level of protection for handling dilute solutions. |
Standard Operating Procedure for Handling this compound
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the compound's SDS and any other available safety information.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
2. Handling:
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling this compound powder or allowing the compound to come into contact with skin or eyes.[1]
-
Ventilation: Use adequate ventilation, such as a certified chemical fume hood, especially when handling the solid form of the compound.[1]
3. Emergency Procedures:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
In Case of Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1]
Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[5]
-
Unused/Expired Compound:
-
Contaminated Labware (e.g., vials, pipette tips):
-
Contaminated PPE (e.g., gloves, lab coat):
-
Aqueous Waste:
By implementing these safety and logistical measures, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
